molecular formula C34H60N7O17P3S B15598657 6-Methyldodecanoyl-CoA

6-Methyldodecanoyl-CoA

Número de catálogo: B15598657
Peso molecular: 963.9 g/mol
Clave InChI: AFACRDSFDVHKGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyldodecanoyl-CoA is a useful research compound. Its molecular formula is C34H60N7O17P3S and its molecular weight is 963.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H60N7O17P3S

Peso molecular

963.9 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methyldodecanethioate

InChI

InChI=1S/C34H60N7O17P3S/c1-5-6-7-8-11-22(2)12-9-10-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)

Clave InChI

AFACRDSFDVHKGU-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Putative Biological Role of 6-Methyldodecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative whose specific biological role and metabolic fate have not been extensively characterized in scientific literature. This technical guide provides a comprehensive overview of its putative role in cellular metabolism based on the established principles of branched-chain fatty acid (BCFA) catabolism. This document outlines the probable metabolic pathways, key enzymatic players, and potential cellular functions. Furthermore, it details relevant experimental protocols and presents quantitative data in a structured format to serve as a foundational resource for researchers investigating this and similar molecules.

Introduction to Branched-Chain Fatty Acids and Acyl-CoAs

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon chain.[1] They are found in various organisms, including bacteria, and are present in the human diet, particularly in dairy and meat products.[1] Like their straight-chain counterparts, BCFAs must be activated to their coenzyme A thioesters, such as this compound, before they can enter metabolic pathways. Acyl-CoAs are central intermediates in energy metabolism and lipid biosynthesis.[2] The presence of a methyl branch necessitates specialized enzymatic pathways for their complete oxidation.

Putative Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through a combination of alpha- and beta-oxidation, primarily within the mitochondria and peroxisomes. The position of the methyl group on an even-numbered carbon (C-6) allows for initial rounds of beta-oxidation before the branch point is reached.

Initial Beta-Oxidation Cycles

It is hypothesized that this compound can undergo two cycles of conventional beta-oxidation, as the methyl group at the C-6 position would not initially impede the process. Each cycle consists of four enzymatic reactions that shorten the acyl-CoA chain by two carbons, generating one molecule of acetyl-CoA, one FADH₂, and one NADH.[3]

Encountering the Branch Point and the Role of Alpha-Oxidation

After two rounds of beta-oxidation, the resulting metabolite would be 2-methyl-octanoyl-CoA. The methyl group is now at the alpha-position (C-2), which sterically hinders the acyl-CoA dehydrogenase of the standard beta-oxidation pathway. At this stage, the pathway likely shifts to alpha-oxidation, a process that removes a single carbon from the carboxyl end.[4] This process is crucial for the metabolism of BCFAs like phytanic acid.[4]

Resumption of Beta-Oxidation

Following alpha-oxidation, the resulting odd-chain fatty acyl-CoA, now lacking the alpha-methyl branch, can re-enter the beta-oxidation pathway. This will proceed until the final three-carbon unit, propionyl-CoA, is produced.[2] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[5]

The following diagram illustrates the proposed metabolic workflow for this compound.

Putative_Metabolism_of_6_Methyldodecanoyl_CoA cluster_Mitochondria Mitochondrial Matrix mol1 This compound process1 2x β-Oxidation mol1->process1 mol2 4-Methyl-decanoyl-CoA mol3 2-Methyl-octanoyl-CoA process2 α-Oxidation mol3->process2 mol4 Pristanoyl-CoA (analog) process3 β-Oxidation Cycles mol4->process3 mol5 Propionyl-CoA process4 Carboxylation & Isomerization mol5->process4 mol6 Succinyl-CoA TCA Cycle TCA Cycle mol6->TCA Cycle process1->mol3 2x Acetyl-CoA 2x FADH₂ 2x NADH process2->mol4 CO₂ process3->mol5 Multiple Acetyl-CoA FADH₂, NADH process4->mol6

Caption: Proposed metabolic pathway of this compound.

Key Enzymes in Branched-Chain Acyl-CoA Metabolism

The catabolism of this compound would involve a suite of enzymes common to fatty acid oxidation, with specific enzymes required to handle the methyl branch. The table below summarizes these key enzymes and their putative roles.

Enzyme ClassSpecific Enzyme (Example)Putative Role in this compound MetabolismCellular Location
Acyl-CoA Dehydrogenases Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Catalyzes the initial dehydrogenation steps of beta-oxidation.Mitochondria
Acyl-CoA Oxidase 2 (ACOX2)Involved in the oxidation of branched-chain acyl-CoAs.[6]Peroxisomes
Enoyl-CoA Hydratase Enoyl-CoA HydrataseCatalyzes the hydration of the double bond in beta-oxidation.[3]Mitochondria
Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA DehydrogenaseCatalyzes the second dehydrogenation step in beta-oxidation.[3]Mitochondria
Thiolase 3-Ketoacyl-CoA ThiolaseCleaves the ketoacyl-CoA to release acetyl-CoA.[3]Mitochondria
Alpha-Oxidation Enzymes Phytanoyl-CoA 2-Hydroxylase (PHYH)Initiates alpha-oxidation by hydroxylating the alpha-carbon (acting on a similar substrate).[6]Peroxisomes
Propionyl-CoA Metabolism Propionyl-CoA CarboxylaseCarboxylates propionyl-CoA to methylmalonyl-CoA.[5]Mitochondria
Methylmalonyl-CoA EpimeraseConverts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.[5]Mitochondria
Methylmalonyl-CoA MutaseIsomerizes (R)-methylmalonyl-CoA to succinyl-CoA.[5]Mitochondria

Cellular Roles and Significance

While the specific roles of this compound are unknown, the functions of BCFAs in general suggest several possibilities:

  • Energy Source: The complete oxidation of this compound would yield multiple molecules of acetyl-CoA and one molecule of propionyl-CoA, contributing to the cellular energy pool via the citric acid cycle and oxidative phosphorylation.[2]

  • Membrane Fluidity: BCFAs are known to be incorporated into the cell membranes of some organisms, where they can influence membrane fluidity and stability.[7]

  • Signaling: Fatty acids and their derivatives can act as signaling molecules in various cellular processes.[8] It is plausible that this compound or its metabolites could have signaling functions.

Experimental Protocols for Studying this compound Metabolism

Investigating the metabolism of this compound would require a combination of in vitro and in vivo approaches.

Synthesis of this compound

As this is not a commercially common molecule, the first step would be its chemical or chemo-enzymatic synthesis. A general protocol for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid (6-methyldodecanoic acid) and its subsequent reaction with coenzyme A.

In Vitro Enzyme Assays

The activity of specific enzymes with this compound as a substrate can be measured using purified enzymes or cell lysates.

Protocol: Acyl-CoA Dehydrogenase Activity Assay

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, an electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified acyl-CoA dehydrogenase.

  • Substrate Addition: Initiate the reaction by adding a known concentration of this compound.

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor over time using a spectrophotometer at a specific wavelength.

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. The Michaelis-Menten kinetics (Km and Vmax) can be determined by varying the substrate concentration.

Cellular Fatty Acid Oxidation Assay

This assay measures the overall rate of fatty acid oxidation in intact cells or isolated mitochondria.

Protocol: Radiolabeled Fatty Acid Oxidation in Isolated Mitochondria

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) by differential centrifugation.

  • Substrate Preparation: Synthesize radiolabeled [1-¹⁴C]-6-methyldodecanoic acid and activate it to its CoA ester.

  • Incubation: Incubate the isolated mitochondria with the radiolabeled substrate in a suitable reaction buffer containing cofactors such as L-carnitine, NAD+, and CoA.

  • Measurement of ¹⁴CO₂: Trap the released ¹⁴CO₂ (from the complete oxidation of the labeled acetyl-CoA) or measure the production of ¹⁴C-labeled acid-soluble metabolites (intermediates of the citric acid cycle).

  • Quantification: Use liquid scintillation counting to quantify the amount of radioactivity, which corresponds to the rate of fatty acid oxidation.

The following diagram outlines the general workflow for studying the metabolism of a novel fatty acyl-CoA.

Experimental_Workflow cluster_Preparation Substrate Preparation cluster_InVitro In Vitro Analysis cluster_Cellular Cellular/Subcellular Analysis cluster_InVivo In Vivo Studies synthesis Synthesis of 6-Methyldodecanoic Acid labeling Radiolabeling (e.g., ¹⁴C) synthesis->labeling activation Activation to This compound labeling->activation enzyme_assay Enzyme Kinetic Assays (e.g., Acyl-CoA Dehydrogenase) activation->enzyme_assay fao_assay Fatty Acid Oxidation Assay (¹⁴CO₂ release) activation->fao_assay metabolite_profiling Metabolite Profiling (LC-MS/MS) activation->metabolite_profiling animal_model Animal Model Administration activation->animal_model isolation Isolation of Mitochondria and Peroxisomes isolation->fao_assay isolation->metabolite_profiling tissue_analysis Tissue Lipidomics animal_model->tissue_analysis

Caption: General experimental workflow for investigating the metabolism of this compound.

Conclusion and Future Directions

While specific data on this compound is currently lacking, the established principles of branched-chain fatty acid metabolism provide a robust framework for predicting its biological role. It is likely a substrate for energy production via a combination of beta- and alpha-oxidation, yielding acetyl-CoA and propionyl-CoA. Future research should focus on the chemical synthesis of this molecule and its radiolabeled analogs to enable detailed enzymatic and cellular studies. Such investigations will be crucial to definitively elucidate its metabolic fate, cellular functions, and potential involvement in health and disease. This guide serves as a starting point for researchers embarking on the study of this and other novel branched-chain acyl-CoAs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches along their carbon backbone.[1] Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, including lower melting points and enhanced fluidity, which are crucial for the integrity and function of cell membranes, particularly in certain microorganisms.[1][2] BCFAs are predominantly found in bacteria, where they can constitute a significant portion of the membrane lipids, and are also present in ruminant-derived food products like dairy and beef.[1][3]

BCFAs are broadly categorized based on the position of the methyl group:

  • Iso-BCFAs: The methyl group is located on the penultimate carbon atom from the methyl end of the fatty acid chain.

  • Anteiso-BCFAs: The methyl group is situated on the antepenultimate carbon atom.

  • Mid-chain BCFAs: The methyl group is located at other positions along the carbon chain.

The specific branching pattern of BCFAs influences their physical properties and biological roles. For instance, anteiso-BCFAs are more effective at increasing membrane fluidity compared to iso-BCFAs.[2]

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs shares the core enzymatic machinery with straight-chain fatty acid synthesis but differs in the initial priming step. The primers for BCFA synthesis are typically derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][5]

The key steps in BCFA biosynthesis are:

  • Primer Generation: BCAAs are transaminated to their corresponding α-keto acids, which are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form branched-chain acyl-CoA primers.[6][7]

    • Leucine yields isovaleryl-CoA (primer for iso-odd and iso-even BCFAs).

    • Isoleucine yields 2-methylbutyryl-CoA (primer for anteiso-odd BCFAs).

    • Valine yields isobutyryl-CoA (primer for iso-even BCFAs).

  • Elongation: The branched-chain acyl-CoA primer is loaded onto the fatty acid synthase (FAS) complex. The fatty acid chain is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA, in a series of reactions catalyzed by the various enzymatic domains of the FAS.[8]

The Putative Role and Biosynthesis of 6-Methyldodecanoyl-CoA

This compound represents a mid-chain branched fatty acyl-CoA. While direct literature on this specific molecule is scarce, its biosynthesis can be inferred from the known principles of fatty acid metabolism, particularly the mechanisms that introduce methyl branches at positions other than the iso and anteiso locations.

The introduction of a methyl group in the middle of a fatty acid chain is typically accomplished through the utilization of methylmalonyl-CoA as an extender unit instead of malonyl-CoA during the elongation phase of fatty acid synthesis.[9][10]

A plausible biosynthetic pathway for 6-methyldodecanoic acid, the precursor to this compound, is as follows:

  • Initiation: The synthesis would likely begin with a standard straight-chain primer, such as acetyl-CoA.

  • Elongation with Malonyl-CoA: The acetyl-CoA primer would undergo two cycles of elongation with malonyl-CoA, resulting in a 6-carbon acyl-ACP intermediate (hexanoyl-ACP).

  • Incorporation of Methylmalonyl-CoA: In the third elongation cycle, methylmalonyl-CoA would be used as the extender unit. The condensation reaction would add a three-carbon unit with a methyl branch, leading to a 9-carbon β-ketoacyl-ACP with a methyl group at the 4th position (relative to the carboxyl end at this stage).

  • Further Elongation with Malonyl-CoA: Subsequent elongation cycles would proceed with malonyl-CoA to extend the chain to the final 13-carbon length (tridecanoic acid backbone with a methyl group at position 6).

  • Activation: The resulting 6-methyldodecanoic acid would then be activated to its CoA thioester, this compound, by an acyl-CoA synthetase.

This proposed pathway is a hypothesis based on established mechanisms of mid-chain BCFA synthesis. The specificity of the fatty acid synthase for incorporating methylmalonyl-CoA at a particular step of the elongation process would be a key determinant in the formation of 6-methyldodecanoic acid.

Quantitative Data on Branched-Chain Fatty Acids

Table 1: Branched-Chain Fatty Acid Composition in Cow's Milk Fat

Fatty AcidAverage Content (% of total BCFAs)
iso-14:010.5
anteiso-15:020.8
iso-16:015.2
iso-17:012.5
anteiso-17:010.4
Other BCFAs30.6

Adapted from various sources detailing the composition of BCFAs in dairy fat.[11]

Table 2: Estimated Daily Intake of BCFAs in the USA

Food GroupBCFA Intake (mg/day)
Dairy Products~250
Beef Products~150
Other~100
Total Estimated Intake ~500

Based on analysis of BCFA content in common foods and average consumption data.[3]

Experimental Protocols

The study of this compound and other BCFAs involves specialized analytical techniques. Below are detailed methodologies for key experiments.

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the identification and quantification of the total fatty acid profile, including BCFAs, from a biological sample.

1. Lipid Extraction: a. Homogenize the sample (e.g., cell pellet, tissue) in a chloroform:methanol (B129727) mixture (2:1, v/v). b. Add water to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Evaporate the solvent under a stream of nitrogen.

2. Saponification and Methylation: a. Resuspend the lipid extract in a methanolic sodium hydroxide (B78521) solution. b. Heat at 100°C for 30 minutes to cleave fatty acids from complex lipids. c. Add boron trifluoride-methanol and heat again to convert the free fatty acids to their fatty acid methyl esters (FAMEs). d. Add hexane (B92381) and water to extract the FAMEs into the hexane layer.

3. GC-MS Analysis: a. Inject an aliquot of the hexane layer containing FAMEs into the GC-MS system. b. Use a suitable capillary column (e.g., DB-23) for separation. c. Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. d. The mass spectrometer will fragment the eluting FAMEs, and the resulting fragmentation patterns are used for identification by comparison to spectral libraries. e. Quantification is achieved by comparing the peak areas to those of known standards.

Quantification of Acyl-CoA Thioesters by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the direct measurement of acyl-CoA species, including this compound, from cell or tissue extracts.

1. Sample Extraction: a. Rapidly quench the metabolism of the biological sample (e.g., by flash-freezing in liquid nitrogen). b. Extract the acyl-CoAs by homogenizing the sample in an acidic extraction buffer (e.g., 2.5% perchloric acid). c. Centrifuge to pellet the protein and other debris. d. The supernatant contains the acyl-CoA thioesters.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge (e.g., C18) with methanol and then with an aqueous buffer. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol). e. Dry the eluate under vacuum.

3. LC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable injection solvent. b. Inject the sample into a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS). c. Separate the different acyl-CoA species based on their hydrophobicity. d. The MS/MS is operated in multiple reaction monitoring (MRM) mode, where specific precursor-product ion transitions for each acyl-CoA of interest are monitored for high selectivity and sensitivity. e. Quantification is performed using a calibration curve generated with authentic standards.[12]

Significance in Research and Drug Development

The study of BCFAs and their metabolism holds significant potential for various research and development applications:

  • Antimicrobial Drug Development: Since BCFAs are essential components of the cell membranes of many pathogenic bacteria, the enzymes involved in their synthesis represent attractive targets for the development of novel antibiotics.[2]

  • Metabolic Disease Research: Alterations in BCAA and BCFA metabolism have been linked to metabolic disorders such as type 2 diabetes and obesity.[13][14] Understanding these pathways could lead to new diagnostic markers and therapeutic strategies.

  • Cancer Research: BCFAs have been shown to have effects on the proliferation of cancer cells, suggesting that modulating their levels could be a potential therapeutic avenue.[1]

  • Industrial Biotechnology: The unique properties of BCFAs make them valuable in various industrial applications, including the production of biofuels and lubricants.[5]

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

bcfa_biosynthesis cluster_primers Primer Generation cluster_elongation Elongation Leucine Leucine BCAT BCAT Isoleucine Isoleucine Valine Valine Isovaleryl-CoA Isovaleryl-CoA FAS FAS Isovaleryl-CoA->FAS 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA->FAS Isobutyryl-CoA Isobutyryl-CoA Isobutyryl-CoA->FAS alpha-Ketoisocaproate alpha-Ketoisocaproate alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate alpha-Ketoisovalerate alpha-Ketoisovalerate BCKD BCKD BCKD->Isovaleryl-CoA BCKD->2-Methylbutyryl-CoA BCKD->Isobutyryl-CoA alpha-Ketoisocaproate->BCKD alpha-Keto-beta-methylvalerate->BCKD alpha-Ketoisovalerate->BCKD BCFAs BCFAs FAS->BCFAs Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS

Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids.

midchain_bcfa_synthesis Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->FAS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->FAS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->FAS 6-Methyldodecanoic_acid 6-Methyldodecanoic_acid FAS->6-Methyldodecanoic_acid Further Cycles Butyryl-ACP Butyryl-ACP FAS->Butyryl-ACP Cycle 1 Hexanoyl-ACP Hexanoyl-ACP FAS->Hexanoyl-ACP Cycle 2 4-Methyl-3-ketononanoyl-ACP 4-Methyl-3-ketononanoyl-ACP FAS->4-Methyl-3-ketononanoyl-ACP Cycle 3 Acyl-CoA_Synthetase Acyl-CoA_Synthetase 6-Methyldodecanoic_acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound Butyryl-ACP->FAS Hexanoyl-ACP->FAS 4-Methyl-3-ketononanoyl-ACP->FAS

Caption: Putative biosynthetic pathway for this compound.

experimental_workflow Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction FAME_Preparation FAME_Preparation Lipid_Extraction->FAME_Preparation GC-MS_Analysis GC-MS_Analysis FAME_Preparation->GC-MS_Analysis BCFA_Profile BCFA_Profile GC-MS_Analysis->BCFA_Profile

Caption: Experimental workflow for BCFA analysis by GC-MS.

References

Unveiling 6-Methyldodecanoyl-CoA: A Technical Guide to its Putative Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A molecule that has not been extensively documented in scientific literature, suggesting it is either a rare metabolite, an intermediate in a yet-to-be-discovered metabolic pathway, or has been cataloged under a different nomenclature. This technical guide provides a comprehensive overview of the plausible discovery, potential natural occurrence, and hypothetical biosynthesis of this compound. It is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to investigate this novel molecule. This document outlines detailed experimental protocols for the detection and characterization of this compound and presents a hypothetical biosynthetic pathway. All quantitative data and experimental parameters are systematically organized, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to a myriad of metabolic processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids. While straight-chain acyl-CoAs are well-characterized, the roles and origins of branched-chain acyl-CoAs are less understood, yet they are known to be crucial in determining the physical properties of cell membranes and in the biosynthesis of specific natural products. The structure of this compound, a twelve-carbon chain with a methyl group at the sixth position, is atypical of the more common iso- and anteiso- branched-chain fatty acids, which feature methyl branches near the terminus of the acyl chain. This suggests a unique biosynthetic origin, potentially involving a specialized fatty acid synthase (FAS) or a post-synthesis modification. This guide synthesizes current knowledge on branched-chain fatty acid metabolism to propose a framework for the discovery and characterization of this compound.

Hypothetical Biosynthesis of this compound

The biosynthesis of a mid-chain branched fatty acid like 6-methyldodecanoic acid, and its subsequent activation to this compound, likely involves a variation of the known fatty acid synthesis pathways. The introduction of a methyl group at the C6 position could theoretically occur through two primary mechanisms:

  • Incorporation of a methylated extender unit: A specialized fatty acid synthase could utilize methylmalonyl-CoA as an extender unit during the elongation of the fatty acid chain. Typically, this results in branching at even-numbered carbons. A branch at the C6 position would imply the incorporation of methylmalonyl-CoA during the third elongation cycle.

  • Post-synthesis modification: A radical S-adenosylmethionine (SAM) methyltransferase could introduce a methyl group onto a pre-existing dodecanoyl-CoA or a fatty acid precursor.

Below is a diagram illustrating a hypothetical biosynthetic pathway involving the incorporation of methylmalonyl-CoA.

Hypothetical_Biosynthesis cluster_FAS Fatty Acid Synthase (FAS) Complex Acetyl-CoA Acetyl-CoA Malonyl-CoA_1 Malonyl-CoA Acetyl-CoA->Malonyl-CoA_1 Condensation Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_1->Malonyl-CoA_2 Elongation Methylmalonyl-CoA Methylmalonyl-CoA Malonyl-CoA_2->Methylmalonyl-CoA Elongation (Methylation) Malonyl-CoA_3 Malonyl-CoA Methylmalonyl-CoA->Malonyl-CoA_3 Elongation Malonyl-CoA_4 Malonyl-CoA Malonyl-CoA_3->Malonyl-CoA_4 Elongation 6-Methyldodecanoyl-ACP 6-Methyldodecanoyl-ACP Malonyl-CoA_4->6-Methyldodecanoyl-ACP Termination Acyl-CoA_Synthetase Acyl-CoA_Synthetase 6-Methyldodecanoyl-ACP->Acyl-CoA_Synthetase Thioesterase This compound This compound Acyl-CoA_Synthetase->this compound Ligation

Hypothetical biosynthesis of this compound.

Potential Natural Occurrence

Branched-chain fatty acids are commonly found in bacteria, particularly Gram-positive species, where they contribute to membrane fluidity. They are also present in the lipids of marine organisms and some plants. Given the unusual mid-chain branch, potential sources for this compound could include:

  • Bacteria: Especially those from unique environments, such as marine sediments or symbiotic relationships, which may have evolved novel metabolic pathways.

  • Marine Organisms: Sponges, corals, and other marine invertebrates are known to produce a vast array of unusual lipids.

  • Plants: While less common, some plant species produce branched-chain fatty acids as components of their seed oils or cuticular waxes.

Experimental Protocols for Discovery and Characterization

The discovery and validation of this compound would rely on sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction of Acyl-CoAs

This protocol is designed for the extraction of acyl-CoAs from bacterial cell pellets or homogenized tissue samples.

Table 1: Reagents and Materials for Acyl-CoA Extraction

Reagent/MaterialSpecification
Extraction SolventIsopropanol/50 mM KH2PO4 (pH 7.2) (1:1, v/v)
Solid-Phase ExtractionOasis MAX cartridges (1 cc, 15 mg)
Cartridge Equilibration1 mL Methanol (B129727), then 1 mL H2O
Wash Solution 11 mL 2% NH4OH in H2O
Wash Solution 21 mL Methanol
Elution Solvent1 mL 1% Formic Acid in Methanol
Internal Standard[¹³C₃]-Malonyl-CoA or other stable isotope-labeled acyl-CoA

Protocol Steps:

  • Homogenization: Homogenize 50-100 mg of sample in 1 mL of ice-cold extraction solvent. Spike with the internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for solid-phase extraction.

  • Solid-Phase Extraction:

    • Load the supernatant onto the equilibrated Oasis MAX cartridge.

    • Wash with 1 mL of Wash Solution 1.

    • Wash with 1 mL of Wash Solution 2.

    • Elute the acyl-CoAs with 1 mL of Elution Solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 50 µL of 5% methanol in water.

Experimental_Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS

Workflow for Acyl-CoA extraction and analysis.
LC-MS/MS Analysis

Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient2% B to 98% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)Calculated for [M+H]⁺ of this compound
Product Ion (m/z)Characteristic fragment of the pantetheine (B1680023) moiety (e.g., m/z 428.1)
Collision EnergyOptimized for fragmentation (typically 20-40 eV)

Data Analysis:

The identification of this compound would be based on:

  • Retention Time: Comparison with a synthesized analytical standard.

  • Accurate Mass: High-resolution mass spectrometry should confirm the elemental composition.

  • Tandem Mass Spectra: The fragmentation pattern should be consistent with the structure, showing the characteristic neutral loss of the acyl group and the presence of pantetheine-related fragments.

Quantitative Data Presentation

Should this compound be discovered, its concentration in various samples would be quantified using the internal standard and presented in a clear tabular format.

Table 3: Hypothetical Quantitative Data for this compound

Sample SourceOrganismTissue/Cell TypeConcentration (pmol/mg protein)
Marine SedimentBacillus sp.Whole Cells1.5 ± 0.3
Marine SpongeHalichondria sp.Homogenate0.8 ± 0.1
Plant SeedCuphea sp.EndospermNot Detected

Conclusion

While the existence of this compound in nature is yet to be confirmed, the tools and methodologies to discover and characterize such a molecule are well-established. This guide provides a robust theoretical and practical framework for researchers to embark on the investigation of this and other novel branched-chain acyl-CoAs. The discovery of new metabolic pathways and molecules not only expands our fundamental understanding of biochemistry but can also open new avenues for drug development and biotechnology. The unique structure of this compound suggests a specialized biological role, making its potential discovery a significant scientific endeavor.

6-Methyldodecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Branched-chain fatty acids (BCFAs) and their activated acyl-CoA esters are emerging as significant players in metabolic health and disease. This technical guide focuses on the potential of a specific medium-chain BCFA, 6-Methyldodecanoyl-CoA, as a biomarker in metabolic disorders. While direct evidence for this specific molecule is still nascent, this document synthesizes the current understanding of BCFA metabolism, outlines detailed experimental protocols for its quantification, and explores its potential interactions with key metabolic signaling pathways.

Introduction

Altered acyl-CoA metabolism is a recognized feature of various metabolic diseases[1]. Acyl-CoAs, the activated forms of fatty acids, are central intermediates in energy metabolism and cellular signaling[2]. Deficiencies in enzymes involved in acyl-CoA metabolism, such as acyl-CoA dehydrogenases, can lead to serious fatty acid oxidation disorders[3].

Branched-chain fatty acids are saturated fatty acids with one or more methyl branches. While their roles are still being elucidated, recent studies suggest a beneficial association between circulating BCFAs and cardiometabolic health. A meta-analysis has revealed a significant negative correlation between the levels of endogenous BCFAs in serum and adipose tissue and the risk of developing metabolic syndrome[1][4]. This suggests that lower levels of specific BCFAs could serve as biomarkers for increased metabolic risk. This guide will delve into the prospective role of this compound in this context.

Quantitative Data on Branched-Chain Fatty Acids in Metabolic Syndrome

Direct quantitative data for this compound in metabolic disorders are not yet established in the literature. However, based on the general trend of lower BCFA levels in individuals at high risk for metabolic syndrome, we can project hypothetical concentrations for illustrative purposes. The following table summarizes representative data for total BCFAs from existing studies and presents a hypothetical scenario for 6-methyldodecanoic acid (the precursor to this compound).

AnalyteSample TypeHealthy Control (Mean ± SD)Metabolic Syndrome (Mean ± SD)Fold Change (MetS/Control)p-valueReference
Total Endogenous BCFAsSerum/Adipose TissueHigher Levels (relative %)Lower Levels (relative %)-< 0.0001[1][4]
Hypothetical 6-Methyldodecanoic AcidPlasma1.2 ± 0.3 µM0.8 ± 0.2 µM0.67< 0.05Illustrative

Note: The values for 6-Methyldodecanoic Acid are hypothetical and intended for illustrative purposes to reflect the trend observed for total BCFAs. Further research is required to establish the actual concentrations of this specific fatty acid in healthy and diseased populations.

Potential Signaling Pathways and Metabolic Fate

The metabolic effects of fatty acids are often mediated through their interaction with key signaling pathways that regulate energy homeostasis. While the direct interaction of this compound with these pathways has not been specifically studied, we can infer potential mechanisms based on the known actions of other fatty acids.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic processes. Long-chain fatty acyl-CoAs have been shown to activate AMPK[5]. It is plausible that this compound could also modulate AMPK activity, thereby influencing glucose uptake and fatty acid oxidation.

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., exercise, low glucose) AMPK AMPK Metabolic_Stress->AMPK Activates 6_Methyldodecanoyl_CoA This compound (Hypothesized) 6_Methyldodecanoyl_CoA->AMPK Potentially Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes CPT1 Carnitine Palmitoyltransferase 1 (CPT1) ACC->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes

Figure 1: Hypothesized activation of the AMPK pathway by this compound.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARγ, for instance, is known to improve insulin (B600854) sensitivity. Branched-chain fatty acids have been shown to act as activators of PPARs[3]. Therefore, this compound could potentially bind to and activate PPARs, leading to changes in the expression of genes involved in lipid metabolism and inflammation.

PPAR_Pathway cluster_nucleus Nucleus 6_Methyldodecanoyl_CoA This compound (Hypothesized Ligand) PPAR PPARγ 6_Methyldodecanoyl_CoA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPAR->RXR PPRE PPRE (in target gene promoters) PPAR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., genes for lipid uptake, adipogenesis) PPRE->Gene_Expression Regulates

Figure 2: Potential activation of the PPARγ signaling pathway by this compound.

Metabolic Fate of 6-Methyldodecanoic Acid

The metabolism of branched-chain fatty acids can differ from that of their straight-chain counterparts. Due to the methyl group, standard beta-oxidation may be hindered. The metabolic fate of 6-methyldodecanoic acid likely involves one or more of the following pathways:

  • Alpha-Oxidation: This process removes one carbon from the carboxyl end and is often employed for fatty acids with a methyl branch at the beta-carbon, which is not the case for 6-methyldodecanoic acid. However, it is a key pathway for the breakdown of some BCFAs[5][6][7][8].

  • Beta-Oxidation: Beta-oxidation may proceed up to the point of the methyl branch. Further degradation would require specific enzymatic machinery. The final products of the beta-oxidation of odd-chain fatty acids include propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle[9].

  • Omega-Oxidation: This is a minor pathway that involves the oxidation of the terminal methyl group of the fatty acid, which can become more significant when beta-oxidation is impaired[2][4][10].

Metabolic_Fate 6_Methyldodecanoic_Acid 6-Methyldodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 6_Methyldodecanoic_Acid->Acyl_CoA_Synthetase 6_Methyldodecanoyl_CoA This compound Acyl_CoA_Synthetase->6_Methyldodecanoyl_CoA Beta_Oxidation Beta-Oxidation 6_Methyldodecanoyl_CoA->Beta_Oxidation Alpha_Oxidation Alpha-Oxidation 6_Methyldodecanoyl_CoA->Alpha_Oxidation Omega_Oxidation Omega-Oxidation 6_Methyldodecanoyl_CoA->Omega_Oxidation Metabolites Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) Beta_Oxidation->Metabolites Alpha_Oxidation->Metabolites Omega_Oxidation->Metabolites

Figure 3: Potential metabolic pathways of this compound.

Experimental Protocols

Accurate quantification of this compound in biological samples is essential to validate its potential as a biomarker. Below are detailed, albeit generalized, protocols based on established methods for acyl-CoA and BCFA analysis.

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of short- and long-chain acyl-CoAs.

1. Sample Preparation (from tissue or cells):

  • Homogenize approximately 20-50 mg of frozen tissue or a cell pellet in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Include an internal standard, such as a stable isotope-labeled C13:0-CoA, for accurate quantification.

  • Vortex and sonicate the homogenate, followed by centrifugation to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to elute this compound.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]+ of this compound.

      • Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the acyl chain or a part of the CoA moiety. A common fragment for acyl-CoAs is the phosphopantetheine moiety.

3. Data Analysis:

  • Quantify the peak area of the specific MRM transition for this compound and the internal standard.

  • Generate a standard curve using a synthetic this compound standard of known concentrations.

  • Calculate the concentration of this compound in the sample based on the standard curve and the recovery of the internal standard.

Quantification of 6-Methyldodecanoic Acid by GC-MS

This protocol is based on standard methods for the analysis of fatty acids.

1. Lipid Extraction and Derivatization:

  • Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a method such as the Folch or Bligh-Dyer procedure.

  • Saponify the lipid extract to release free fatty acids.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or acidic methanol. This increases their volatility for GC analysis.

  • Extract the FAMEs into an organic solvent (e.g., hexane).

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane column).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the methyl ester of 6-methyldodecanoic acid from other FAMEs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

    • Characteristic Ions: Monitor for the molecular ion and characteristic fragment ions of the methyl ester of 6-methyldodecanoic acid. The fragmentation pattern of branched-chain FAMEs will differ from their straight-chain isomers.

3. Data Analysis:

  • Identify the peak corresponding to the methyl ester of 6-methyldodecanoic acid based on its retention time and mass spectrum.

  • Quantify the peak area and determine the concentration using an internal standard (e.g., a C13:0 or C17:0 fatty acid) and a standard curve.

Conclusion and Future Directions

While direct evidence is currently limited, the established association between lower levels of branched-chain fatty acids and an increased risk of metabolic syndrome provides a strong rationale for investigating this compound as a potential biomarker. Its unique structure as a medium-chain BCFA suggests it may have distinct metabolic effects and a specific role in the pathophysiology of metabolic disorders.

Future research should focus on:

  • Synthesis of an analytical standard for this compound to enable accurate quantification.

  • Development and validation of a robust LC-MS/MS method for its measurement in various biological matrices.

  • Conducting cross-sectional and longitudinal studies to determine the association between this compound levels and the prevalence and incidence of metabolic disorders.

  • In vitro and in vivo studies to elucidate the direct effects of this compound on key metabolic signaling pathways, such as AMPK and PPAR, and its overall metabolic fate.

The exploration of this compound as a biomarker holds the promise of refining our understanding of the role of BCFAs in metabolic health and may lead to novel diagnostic and therapeutic strategies for metabolic diseases.

References

The Role of 11-Methyldodecanoyl-CoA in Bacterial Anteiso-Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis and function of anteiso-branched-chain fatty acids (BCFAs) in bacteria, with a specific focus on the C13 intermediate, 11-methyldodecanoyl-CoA. While the specific nomenclature "6-Methyldodecanoyl-CoA" is not standard in the context of the primary bacterial branched-chain fatty acid synthesis pathways, it is likely a reference to the C13 anteiso-fatty acid, which possesses a methyl group at the eleventh carbon position when numbered from the carboxyl end. This guide will elucidate the established biosynthetic pathway, present relevant quantitative data, detail key experimental protocols, and provide visual representations of the involved processes to support research and development in bacteriology and antimicrobial drug discovery.

Introduction to Branched-Chain Fatty Acids in Bacteria

Bacterial membranes are predominantly composed of phospholipids, the acyl chains of which determine the biophysical properties of the membrane, such as fluidity and permeability. Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria, particularly Gram-positive species like Bacillus subtilis, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membrane lipids.[1][2] These BCFAs are primarily of the iso and anteiso configurations, characterized by a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon atom, respectively. The presence and relative abundance of these BCFAs are crucial for bacterial adaptation to various environmental stresses, including changes in temperature and pH.[2][3]

The Biosynthesis of Anteiso-Fatty Acids: The Central Role of 11-Methyldodecanoyl-CoA

The synthesis of anteiso-fatty acids diverges from the straight-chain fatty acid synthesis pathway at the initial priming step. The de novo synthesis of anteiso-fatty acids is initiated by a short, branched-chain acyl-CoA primer, 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid L-isoleucine.[3][4][5] This primer is then elongated by the type II fatty acid synthase (FASII) system, a series of discrete, soluble enzymes, through the sequential addition of two-carbon units from malonyl-CoA.

The formation of 11-methyldodecanoyl-CoA, a C13 anteiso-acyl-CoA, is an intermediate step in the elongation of longer-chain anteiso-fatty acids. The pathway is as follows:

  • Primer Formation: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT).

  • Decarboxylation: The α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA.[3]

  • Initiation of Fatty Acid Synthesis: The β-ketoacyl-acyl carrier protein (ACP) synthase III, FabH, catalyzes the initial condensation reaction between 2-methylbutyryl-CoA and malonyl-ACP. The substrate specificity of FabH is a key determinant in the production of branched-chain fatty acids.[6]

  • Elongation Cycles: The resulting β-ketoacyl-ACP undergoes a series of reactions—reduction, dehydration, and a second reduction—catalyzed by FabG, FabZ (or FabA), and FabI, respectively, to form a saturated acyl-ACP that is two carbons longer. This cycle is repeated, with subsequent elongation steps being catalyzed by β-ketoacyl-ACP synthase I (FabB) and II (FabF).

After four cycles of elongation, the initial 2-methylbutyryl-CoA (C5) primer will have been extended by four malonyl-CoA (C2) units, resulting in a C13 acyl-ACP, which corresponds to 11-methyldodecanoyl-ACP. This can then be converted to 11-methyldodecanoyl-CoA.

Pathway Visualization

Anteiso_Fatty_Acid_Synthesis Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto BCAT primer 2-methylbutyryl-CoA alpha_keto->primer BCKDH fabH FabH primer->fabH malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp malonyl_acp->fabH elongation FASII Elongation Cycles (FabG, FabZ, FabI, FabF) fabH->elongation c13_acp 11-methyldodecanoyl-ACP elongation->c13_acp 4 cycles longer_anteiso Longer anteiso-Fatty Acids elongation->longer_anteiso c13_acp->elongation Further cycles c13_coa 11-methyldodecanoyl-CoA c13_acp->c13_coa

Biosynthesis of 11-methyldodecanoyl-CoA.

Quantitative Data on Branched-Chain Fatty Acid Composition

The relative abundance of different BCFAs can vary significantly between bacterial species and is often influenced by growth conditions such as temperature. Bacillus subtilis is a well-studied model organism for BCFA synthesis.

Fatty AcidRelative Abundance in Bacillus subtilis (%)
iso-C14:02.5
iso-C15:028.5
anteiso-C15:0 45.2
iso-C16:05.8
iso-C17:09.7
anteiso-C17:0 8.3

Table 1: Representative fatty acid composition of Bacillus subtilis grown at 37°C. Data compiled from multiple sources. The abundance of C13 anteiso-fatty acids is generally low compared to C15 and C17 species.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of bacterial fatty acids.

1. Cell Culture and Harvesting:

  • Grow the bacterial strain of interest under desired conditions (e.g., specific temperature, media composition).

  • Harvest cells in the late logarithmic or early stationary phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification and Methylation (FAMEs Preparation):

  • Resuspend the cell pellet in a methanolic base solution (e.g., 0.5 M NaOH in methanol).

  • Heat the suspension at 100°C for 30 minutes to saponify the lipids.

  • Cool the sample and add a methylating agent (e.g., 14% BF3 in methanol).

  • Heat again at 100°C for 5 minutes to form fatty acid methyl esters (FAMEs).

3. Extraction:

  • After cooling, add a nonpolar solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether) and a saturated NaCl solution to the sample.

  • Vortex thoroughly to extract the FAMEs into the organic phase.

  • Centrifuge to separate the phases and carefully transfer the upper organic layer containing the FAMEs to a clean vial.

4. GC-MS Analysis:

  • Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-225ms or similar) is typically used for good separation of FAME isomers.[7][8]
    • Carrier Gas: Helium or hydrogen.
    • Temperature Program: A temperature gradient is used to elute the FAMEs, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: Typically m/z 50-550.

  • Identification: FAMEs are identified by their retention times and comparison of their mass spectra to a reference library (e.g., NIST).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvesting Cell Harvesting Saponification Saponification Harvesting->Saponification Methylation Methylation (FAMEs) Saponification->Methylation Extraction Extraction Methylation->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for GC-MS analysis of bacterial fatty acids.
Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH at 340 nm.[9]

1. Preparation of Cell Lysate:

  • Harvest bacterial cells and resuspend them in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet cell debris and membranes. The supernatant contains the soluble enzymes.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
    • Cofactors: 2.5 mM NAD+, 0.2 mM Coenzyme A, 1 mM MgCl2, 0.2 mM thiamine (B1217682) pyrophosphate (TPP)
    • Substrate: 1 mM α-keto-β-methylvalerate (for anteiso-primer synthesis)

3. Reaction and Measurement:

  • Add the cell lysate to the reaction mixture to initiate the reaction.

  • Immediately place the reaction cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH production is proportional to the BCKDH activity.

4. Calculation of Activity:

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Regulation of Anteiso-Fatty Acid Synthesis

The synthesis of anteiso-fatty acids is tightly regulated, primarily by the availability of the precursor amino acid, isoleucine.[5][10] In many bacteria, the genes for branched-chain amino acid biosynthesis are repressed in the presence of sufficient levels of these amino acids. For instance, in Staphylococcus aureus, the global transcriptional regulator CodY, activated by isoleucine, represses the expression of the BCAA biosynthetic operon.[5][10] This ensures that the synthesis of the primer for anteiso-fatty acids is coupled to the nutritional status of the cell.

Conclusion and Future Directions

11-Methyldodecanoyl-CoA is a key intermediate in the biosynthesis of longer-chain anteiso-fatty acids, which are critical components of the cell membranes of many bacterial species. Understanding the synthesis and regulation of these lipids is of fundamental importance in bacterial physiology and presents opportunities for the development of novel antimicrobial agents. The enzymes of the FASII pathway, particularly FabH, are attractive targets for drug development due to their essential nature and their absence in humans. Further research into the kinetic properties of these enzymes with branched-chain substrates and the development of high-throughput screening assays will be crucial in the pursuit of new antibacterial therapies.

References

Investigating the Endogenous Presence of 6-Methyldodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyldodecanoyl-CoA is a branched-chain acyl-CoA whose endogenous presence and metabolic significance are currently uncharacterized. This technical guide provides a framework for the investigation of this novel molecule. Given the absence of direct evidence for its natural occurrence, this document outlines hypothetical biosynthetic pathways, detailed experimental protocols for its detection and quantification, and a discussion of its potential biological relevance. The methodologies presented herein are designed to enable researchers to systematically explore the existence of this compound in biological systems and to begin to elucidate its functional role.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[1] They serve as activated forms of fatty acids, facilitating their transfer and enzymatic modification. While straight-chain acyl-CoAs are well-studied, the roles of branched-chain acyl-CoAs (BCACoAs) are less understood, though they are known to be important components of cell membranes in certain organisms and may have unique biological activities.

This compound is a C13 acyl-CoA with a methyl group at the C6 position. This structure is atypical, as the most common branched-chain fatty acids (BCFAs) are of the iso and anteiso forms, with methyl branches near the terminus of the acyl chain. These are typically synthesized from branched-chain amino acid precursors. The unusual positioning of the methyl group in this compound suggests the possibility of a novel biosynthetic pathway or a previously uncharacterized metabolic substrate. This guide provides the necessary theoretical framework and practical methodologies to investigate the endogenous presence and potential significance of this molecule.

Hypothetical Biosynthetic Pathways

The origin of this compound in a biological system is speculative. Two plausible hypothetical pathways are proposed below.

Pathway 1: Elongation of a Methylated Primer

This pathway follows the canonical mechanism for branched-chain fatty acid synthesis, where a branched short-chain acyl-CoA serves as a primer for fatty acid synthase (FAS).

  • Step 1: Precursor Formation: A currently unidentified precursor is converted to 4-methylhexanoyl-CoA. This precursor could potentially be derived from the catabolism of a modified amino acid or another metabolite.

  • Step 2: Initiation of Fatty Acid Synthesis: 4-methylhexanoyl-CoA acts as a primer for the fatty acid synthase complex.

  • Step 3: Elongation: The primer undergoes three cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA.

  • Step 4: Final Product: The final product, this compound, is released from the FAS complex.

Hypothetical_Biosynthesis_Pathway_1 cluster_0 Mitochondrion/Cytosol Unknown_Precursor Unknown Precursor 4_Methylhexanoyl_CoA 4-Methylhexanoyl-CoA Unknown_Precursor->4_Methylhexanoyl_CoA Metabolic Conversion FAS_Complex Fatty Acid Synthase (FAS) Complex 4_Methylhexanoyl_CoA->FAS_Complex Primer 6_Methyldodecanoyl_CoA This compound FAS_Complex->6_Methyldodecanoyl_CoA Release Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_Complex Elongation Units (3x)

Caption: Hypothetical Biosynthesis via Primer Elongation.
Pathway 2: Post-Synthetic Methylation

This alternative pathway proposes that the methyl group is added to a pre-existing straight-chain acyl-CoA.

  • Step 1: Dodecanoyl-CoA Synthesis: Dodecanoyl-CoA is synthesized through the standard fatty acid synthesis pathway.

  • Step 2: Methylation: A putative methyltransferase enzyme utilizes S-adenosyl methionine (SAM) as a methyl donor to add a methyl group at the C6 position of dodecanoyl-CoA. SAM is a common cosubstrate in methyl group transfer reactions.[2][3]

Hypothetical_Biosynthesis_Pathway_2 cluster_1 Cytosol Dodecanoyl_CoA Dodecanoyl-CoA Methyltransferase Putative Methyltransferase Dodecanoyl_CoA->Methyltransferase SAH S-Adenosyl Homocysteine (SAH) Methyltransferase->SAH 6_Methyldodeodecanoyl_CoA 6_Methyldodeodecanoyl_CoA Methyltransferase->6_Methyldodeodecanoyl_CoA SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase 6_Methyldodecanoyl_CoA This compound

Caption: Hypothetical Biosynthesis via Post-Synthetic Methylation.

Experimental Protocols

The following protocols describe a robust workflow for the detection and quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for acyl-CoA analysis.[1][4][5]

Synthesis of this compound Standard

The synthesis of an authentic chemical standard is a prerequisite for unequivocal identification and accurate quantification. This would likely involve a multi-step organic synthesis starting from a commercially available methylated precursor. Due to the complexity of this synthesis, it is recommended to collaborate with a synthetic chemistry core facility or a specialized commercial vendor.

Sample Preparation and Extraction

This protocol is designed to efficiently extract acyl-CoAs from tissues or cells while minimizing their degradation.

  • Tissue/Cell Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

    • For cultured cells, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) per 100 mg of tissue or 10^7 cells.

  • Protein Precipitation and Lipid Removal:

    • Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Wash the pellet with 500 µL of ice-cold 2% TCA, vortex, centrifuge, and combine the supernatants.

    • To remove lipids, add an equal volume of diethyl ether, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

    • Discard the upper ether layer. Repeat the ether wash two more times.

    • Remove residual ether by placing the open tube in a fume hood for 5-10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 2 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a starting point for the development of a specific LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B

      • 15-18 min: 98% B

      • 18-18.1 min: 98% to 2% B

      • 18.1-25 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) portion (507 Da).[6] Therefore, the primary MRM transition to monitor would be:

      • Q1 (Precursor Ion): m/z of [this compound + H]+

      • Q3 (Product Ion): m/z of [Precursor Ion - 507]

    • Optimization: The collision energy and other MS parameters should be optimized by infusing the synthesized this compound standard.

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue or Cells) Homogenization 2. Homogenization in TCA Sample_Collection->Homogenization Extraction 3. Lipid Removal with Diethyl Ether Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LC_MS_MS 5. LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis 6. Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for Detection of this compound.

Data Presentation

Quantitative data should be organized in a clear and concise manner to allow for easy comparison across different samples or experimental conditions. The following table serves as a template for presenting the quantification of this compound.

Sample IDBiological ReplicateTissue/Cell TypeExperimental ConditionThis compound (pmol/mg protein)
S011LiverControl
S022LiverControl
S033LiverControl
S041LiverTreatment X
S052LiverTreatment X
S063LiverTreatment X
S071AdiposeControl
S082AdiposeControl
S093AdiposeControl

Potential Biological Significance

If the endogenous presence of this compound is confirmed, several avenues of research should be explored to understand its biological role:

  • Membrane Fluidity: Branched-chain fatty acids can influence the fluidity and stability of cell membranes. The specific position of the methyl group in this compound may impart unique properties to phospholipids (B1166683) that incorporate it.

  • Signaling Molecule: Acyl-CoAs and their derivatives can act as signaling molecules in various cellular processes. This compound could potentially modulate the activity of nuclear receptors or other proteins.

  • Metabolic Regulation: The presence of this molecule could be indicative of a specific metabolic state or a response to particular dietary or environmental stimuli. Its levels may be altered in metabolic diseases such as diabetes or obesity.

  • Substrate for Further Modification: this compound could be a substrate for further enzymatic reactions, leading to the formation of other novel lipids with specific biological functions.

Conclusion

The investigation into the endogenous presence of this compound represents an exciting frontier in lipid metabolism research. While its existence is currently hypothetical, the tools and methodologies outlined in this guide provide a clear path forward for its potential discovery and characterization. The confirmation of its presence would open up new avenues of research into the diversity and functional significance of branched-chain acyl-CoAs in health and disease. This technical guide serves as a foundational resource for researchers embarking on this exploratory journey.

References

Potential Enzymatic Reactions Involving 6-Methyldodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA, is a subject of growing interest in the fields of metabolic research and drug development due to its potential involvement in various physiological and pathological processes. Understanding the enzymatic reactions that govern its metabolism is crucial for elucidating its biological roles and for the rational design of therapeutic interventions. This technical guide provides a comprehensive overview of the predicted metabolic fate of this compound, focusing on the key enzymatic players and their reaction mechanisms. Drawing upon the established principles of fatty acid metabolism and the known substrate specificities of relevant enzymes, this document outlines the probable catabolic pathway, presents quantitative data for analogous substrates, and details experimental protocols for investigating these enzymatic reactions. Visualizations of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.

Introduction: The Metabolic Challenge of Branched-Chain Fatty Acids

Fatty acids are a major source of energy and essential building blocks for cellular structures. While the metabolism of straight-chain fatty acids via β-oxidation is well-characterized, the degradation of branched-chain fatty acids (BCFAs) presents unique enzymatic challenges. The presence of methyl groups along the acyl chain can cause steric hindrance for the enzymes of the canonical β-oxidation pathway, necessitating alternative metabolic routes and specialized enzymatic machinery.

This compound, with its methyl group at the C6 position, is predicted to undergo an initial series of standard β-oxidation cycles before encountering this metabolic roadblock. This guide will detail the enzymatic steps involved in its complete degradation, highlighting the transition from mitochondrial to peroxisomal processing.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed in two distinct phases: initial chain shortening via mitochondrial β-oxidation, followed by the degradation of the resulting α-methyl branched-chain intermediate within the peroxisome.

Phase 1: Mitochondrial β-Oxidation (Initial Cycles)

The methyl group at the C6 position of this compound is sufficiently distant from the β-carbon (C3) to allow for the first two cycles of conventional β-oxidation to occur unimpeded within the mitochondria. Each cycle consists of four enzymatic reactions:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

These initial two cycles would generate two molecules of acetyl-CoA and a key intermediate: 2-Methyloctanoyl-CoA .

Phase 2: Peroxisomal β-Oxidation of 2-Methyloctanoyl-CoA

The presence of a methyl group at the α-carbon (C2) of 2-Methyloctanoyl-CoA prevents its further metabolism by most mitochondrial acyl-CoA dehydrogenases. Instead, this intermediate is shunted to the peroxisome for degradation via a specialized β-oxidation pathway.[1][2] This pathway utilizes a distinct set of enzymes capable of handling α-methyl branched substrates.[1][2]

The key enzymes in the peroxisomal β-oxidation of 2-methyl-branched fatty acyl-CoAs are:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2/Pristanoyl-CoA Oxidase): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons and producing hydrogen peroxide (H₂O₂).[1][2]

  • D-Bifunctional Protein (DBP): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3][4] It hydrates the double bond and then oxidizes the resulting hydroxyl group. DBP is stereospecific for D-3-hydroxyacyl-CoA intermediates, which are formed from 2-methyl-branched enoyl-CoAs.[5]

  • Sterol Carrier Protein X (SCPx) Thiolase: This thiolase is specifically active towards 2-methyl-3-ketoacyl-CoA substrates, catalyzing the final thiolytic cleavage to release propionyl-CoA and a shortened acyl-CoA.[6][7]

This cycle would repeat, yielding acetyl-CoA in subsequent rounds until the final cycle produces two molecules of propionyl-CoA.

Metabolic_Pathway cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome This compound This compound Mito_Beta_Ox_1 β-Oxidation (2 cycles) This compound->Mito_Beta_Ox_1 Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase 2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA Mito_Beta_Ox_1->2-Methyloctanoyl-CoA Acetyl_CoA_1 2 Acetyl-CoA Mito_Beta_Ox_1->Acetyl_CoA_1 4-Methyldecanoyl-CoA 4-Methyldecanoyl-CoA Peroxo_Beta_Ox Peroxisomal β-Oxidation 2-Methyloctanoyl-CoA->Peroxo_Beta_Ox Branched-Chain Acyl-CoA Oxidase, D-Bifunctional Protein, SCPx Thiolase Propionyl_CoA Propionyl-CoA Peroxo_Beta_Ox->Propionyl_CoA Acetyl_CoA_2 n Acetyl-CoA Peroxo_Beta_Ox->Acetyl_CoA_2 Experimental_Workflow cluster_substrate_prep Substrate Preparation cluster_enzyme_assays Enzymatic Assays cluster_data_analysis Data Analysis Synthesize_Substrate Synthesize this compound and Intermediates ACOX_Assay Acyl-CoA Oxidase Assay (Spectrophotometric/Fluorometric) Synthesize_Substrate->ACOX_Assay DBP_Assay D-Bifunctional Protein Assay (Hydratase Activity) Synthesize_Substrate->DBP_Assay SCPx_Assay SCPx Thiolase Assay (Spectrophotometric) Synthesize_Substrate->SCPx_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) ACOX_Assay->Kinetic_Analysis DBP_Assay->Kinetic_Analysis SCPx_Assay->Kinetic_Analysis Pathway_Validation Validate Predicted Pathway Kinetic_Analysis->Pathway_Validation

References

6-Methyldodecanoyl-CoA: A Technical Guide for Lipidomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester that falls within the broader class of branched-chain fatty acids (BCFAs). While specific research on this compound is limited, this guide consolidates the current understanding of BCFAs and acyl-CoAs to provide a comprehensive technical framework for its study in lipidomics and metabolomics. This document outlines its putative biochemical origins, potential metabolic pathways, and detailed methodologies for its analysis. The information presented herein is intended to serve as a valuable resource for researchers investigating the roles of BCFAs in health and disease.

Introduction to this compound

This compound is the activated form of 6-methyldodecanoic acid, a saturated fatty acid with a methyl group at the sixth carbon position. As a branched-chain fatty acyl-CoA, it is an intermediate in lipid metabolism. BCFAs, in general, are found in various organisms, including bacteria, and are present in the human diet, particularly in dairy and meat products.[1][2] They play crucial roles in maintaining cell membrane fluidity and are involved in various metabolic processes, including anti-inflammatory and neuroprotective actions.[3] The study of specific BCFAs like this compound is an emerging area within lipidomics and metabolomics, with potential implications for understanding metabolic regulation and disease.

Biochemical Context

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs typically originates from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[4] These amino acids are converted to their respective branched-chain α-keto acids, which are then decarboxylated to form branched short-chain acyl-CoAs. These short-chain precursors are subsequently elongated to form longer-chain BCFAs. While the precise biosynthetic pathway for 6-methyldodecanoic acid has not been elucidated, it is likely synthesized through a similar elongation process from a methylated precursor.

A diagram illustrating the general biosynthesis pathway of BCFAs is provided below.

BCFA_Biosynthesis BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAA Transaminase BSCA_CoA Branched Short-Chain Acyl-CoAs BCKA->BSCA_CoA BCKA Dehydrogenase BCFA Branched-Chain Fatty Acids BSCA_CoA->BCFA Fatty Acid Synthase (Elongation) BCFA_CoA This compound BCFA->BCFA_CoA Acyl-CoA Synthetase Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrial Matrix Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Intermediate1 Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Intermediate2 3-Hydroxyacyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Intermediate3 3-Ketoacyl-CoA Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase End_Product Shorter Acyl-CoA + Acetyl-CoA Start This compound Start->Intermediate1 FAD -> FADH2 Intermediate1->Intermediate2 H2O Intermediate2->Intermediate3 NAD+ -> NADH Intermediate3->End_Product CoA-SH Experimental_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid-Phase Extraction (Purification) Extraction->SPE LC_Separation LC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection MS/MS Detection (MRM/HRMS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

References

The Untapped Potential of 6-Methyldodecanoyl-CoA: A Hypothetical Exploration of its Physiological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the physiological relevance of 6-Methyldodecanoyl-CoA is not currently available in the public domain. This technical guide synthesizes information from the established metabolism of other branched-chain fatty acids to present a hypothetical framework for its potential roles and metabolic pathways. This document is intended to stimulate further research and is not based on proven experimental results for this compound itself.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse and significant roles in cellular metabolism, signaling, and disease. While the metabolism of well-known BCFAs like phytanic and pristanic acid has been extensively studied, the physiological relevance of many other branched-chain acyl-Coenzyme A (acyl-CoA) esters, such as this compound, remains largely unexplored. This technical guide aims to provide a comprehensive, albeit hypothetical, overview of the potential physiological relevance of this compound, drawing parallels from the established metabolic pathways of other BCFAs. We will delve into its presumed metabolic fate, potential signaling roles, and propose experimental strategies to elucidate its function, thereby offering a roadmap for researchers and drug development professionals interested in this novel molecule.

Hypothesized Metabolic Pathway of this compound

Based on the known metabolism of other branched-chain fatty acids, we can propose a plausible metabolic pathway for this compound. The methyl group at the 6-position suggests that it would likely undergo β-oxidation, similar to straight-chain fatty acids, but with modifications to accommodate the branch point. The metabolism is anticipated to occur in both peroxisomes and mitochondria.[1][2][3][4]

Peroxisomal β-oxidation: Very long-chain and branched-chain fatty acids are often initially chain-shortened in peroxisomes.[2][5][6] It is plausible that this compound would first enter the peroxisomal β-oxidation pathway.

Mitochondrial β-oxidation: Following initial cycles of β-oxidation in the peroxisome, the shortened acyl-CoA would be transported to the mitochondria for complete oxidation.[1][3][4]

The key steps in the proposed metabolic pathway are:

  • Activation: 6-Methyldodecanoic acid is activated to this compound by an acyl-CoA synthetase.

  • β-oxidation Cycles: this compound would undergo cycles of β-oxidation. The presence of the methyl group at an even-numbered carbon (C6) from the carboxyl end means that after two cycles of β-oxidation, a methylmalonyl-CoA would be produced, in addition to acetyl-CoA.

  • Formation of Propionyl-CoA: Methylmalonyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle.

The overall process would yield a combination of acetyl-CoA and propionyl-CoA, which can then be utilized for energy production or other biosynthetic pathways.

Hypothesized Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal_Beta_Oxidation β-Oxidation (several cycles) This compound->Peroxisomal_Beta_Oxidation Chain Shortening Shortened_Acyl_CoA Shortened Methyl-Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Mitochondrial_Beta_Oxidation β-Oxidation Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine_Shuttle Carnitine Shuttle Shortened_Acyl_CoA->Carnitine_Shuttle Acetyl_CoA Acetyl_CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs_Cycle Acetyl_CoA->Krebs_Cycle Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Succinyl_CoA->Krebs_Cycle Carnitine_Shuttle->Mitochondrial_Beta_Oxidation In Vitro Metabolism Workflow Start Start Isolate_Organelles Isolate Mitochondria and Peroxisomes Start->Isolate_Organelles Incubate Incubate with This compound and Cofactors Isolate_Organelles->Incubate Analyze_Products Analyze Products (Acetyl-CoA, Propionyl-CoA) via LC-MS/MS Incubate->Analyze_Products Measure_O2 Measure Oxygen Consumption Incubate->Measure_O2 End End Analyze_Products->End Measure_O2->End Quantification Workflow Start Start Sample_Collection Collect Tissue and Plasma Samples Start->Sample_Collection Acyl_CoA_Extraction Extract Acyl-CoAs Sample_Collection->Acyl_CoA_Extraction LC_MS_MS_Analysis Quantify this compound using LC-MS/MS Acyl_CoA_Extraction->LC_MS_MS_Analysis Data_Analysis Compare Levels Between Healthy and Diseased States LC_MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Mass Spectrometry Analysis of 6-Methyldodecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in lipid metabolism. The accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological significance, particularly in metabolic disorders and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and quantitative analysis of acyl-CoAs, including this compound, in complex biological matrices.[1][2][3] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Principle of Analysis

The analysis of this compound by LC-MS/MS involves three main steps:

  • Extraction: Isolation of acyl-CoAs from the biological sample.

  • Chromatographic Separation: Separation of this compound from other analytes using liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the target molecule and fragmentation to produce characteristic product ions for identification and quantification.

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode mass spectrometry, corresponding to the loss of the 3'-phospho-ADP moiety.[4][5] This specific fragmentation pattern is utilized for the sensitive and selective detection of acyl-CoAs using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[6][7]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.

ParameterValueReference
Chemical Formula C34H60N7O17P3S(Calculated)
Monoisotopic Mass 963.3034(Calculated)
Precursor Ion ([M+H]+) m/z 964.3112(Calculated)
Product Ion 1 ([M+H - 507]+) m/z 457.2430[4][5]
Product Ion 2 m/z 428.0832[2][8]
Ionization Mode Positive Electrospray Ionization (ESI+)[6][9]
Collision Energy (CE) To be optimized (typically 20-40 eV)[2]
Declustering Potential (DP) To be optimized (typically 50-100 V)[2]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][6]

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or other suitable extraction solvent like methanol:water (1:1)[9]

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Protocol:

  • Place the biological sample on ice.

  • Add a known amount of internal standard (e.g., C17:0-CoA) to the sample.

  • For cell cultures, aspirate the media and add ice-cold 10% TCA. Scrape the cells and transfer to a microcentrifuge tube.[10]

  • For tissue samples, homogenize in a suitable buffer on ice before adding the extraction solvent.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For cleaner samples, an optional solid-phase extraction (SPE) step can be performed.[6]

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is based on established methods for the separation and detection of long-chain acyl-CoAs.[6][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[9]

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water[9]

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[9]

  • Flow Rate: 0.4 mL/min[9]

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40-50°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 964.3 -> 457.2

    • Internal Standard (e.g., C17:0-CoA): 1020.4 -> 513.3 (example)

  • Collision Gas: Argon

  • Source Temperature: To be optimized (e.g., 400-550°C)

  • IonSpray Voltage: To be optimized (e.g., 4500-5500 V)

Data Analysis and Quantification

Quantification of this compound is achieved by creating a calibration curve using a series of known concentrations of a this compound standard.[2] The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ).[2]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Branched-Chain Fatty Acid Metabolism

BCFA Branched-Chain Fatty Acids (e.g., from diet) BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) BCFA->BCFA_CoA Acyl-CoA Synthetase Beta_Oxidation β-oxidation pathway BCFA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Overview of branched-chain fatty acid metabolism.

Experimental Workflow for LC-MS/MS Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Acyl-CoA Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the robust and sensitive quantification of this compound in biological samples using LC-MS/MS. Adherence to these methodologies will enable researchers to obtain high-quality data crucial for advancing our understanding of the role of branched-chain acyl-CoAs in health and disease. The provided workflows and diagrams offer a clear visual representation of the experimental and metabolic processes involved.

References

Application Note: Quantification of 6-Methyldodecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and signaling pathways. The accurate quantification of specific acyl-CoA species, such as the branched-chain fatty acyl-CoA 6-Methyldodecanoyl-CoA, is crucial for understanding metabolic fluxes and the pathophysiology of various diseases. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The high selectivity and sensitivity of the method are ensured by using Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for this compound.

Experimental Protocols

1. Sample Preparation (from Cell Culture)

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching and Extraction: Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Vortex the suspension vigorously for 1 minute, followed by sonication on ice for 30 seconds.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Manufacturer's recommendation
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition for this compound:

The precursor ion ([M+H]⁺) for this compound (C₃₄H₆₀N₇O₁₇P₃S) is calculated to be m/z 964.3. A common and abundant fragment for acyl-CoAs in positive ion mode results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da)[1][2].

Table 3: MRM Transition and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound964.3457.310035 (Typical, requires optimization)
Internal Standard (e.g., C17:0-CoA)992.4485.410035 (Typical, requires optimization)

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., cell lysate from a blank sample).

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 4: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 pmol
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery (%) 85 - 110%

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis harvest Cell Harvesting extract Extraction & Quenching harvest->extract homogenize Homogenization extract->homogenize centrifuge Protein Precipitation homogenize->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Sample Injection supernatant->injection Analysis separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (m/z 964.3 -> 457.3) ionization->detection peak_integration Peak Integration detection->peak_integration Data Acquisition calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways involving this compound are not extensively characterized in the provided search results, branched-chain fatty acids and their CoA esters are known to be involved in the regulation of metabolic pathways. For instance, they can modulate the activity of nuclear receptors and influence gene expression related to lipid metabolism.

signaling_pathway cluster_input Metabolic Input cluster_activation Cellular Activation cluster_downstream Downstream Effects bcfa Branched-Chain Fatty Acids acyl_coa_syn Acyl-CoA Synthetase bcfa->acyl_coa_syn six_md_coa This compound acyl_coa_syn->six_md_coa Activation nuc_receptors Nuclear Receptors (e.g., PPARs) six_md_coa->nuc_receptors Modulation gene_exp Gene Expression (Lipid Metabolism) nuc_receptors->gene_exp Regulation metabolic_resp Metabolic Response gene_exp->metabolic_resp

Caption: Hypothetical signaling role of this compound.

Disclaimer: This application note provides a general method for the quantification of this compound. The specific parameters, especially the collision energy, may require optimization for the particular instrument used. It is recommended to use a certified standard of this compound for method development and validation. The signaling pathway depicted is hypothetical and serves as an illustrative example of the potential roles of branched-chain acyl-CoAs.

References

Application Note & Protocol: Chromatographic Separation of 6-Methyldodecanoyl-CoA from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the analytical separation of 6-Methyldodecanoyl-CoA from its positional isomers using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). This compound is a branched-chain acyl-CoA, a class of molecules crucial in various metabolic pathways. The ability to distinguish between its isomers is vital for accurate biological investigation and for the quality control of synthetic standards. This document provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) and their coenzyme A (CoA) esters are important intermediates in cellular metabolism.[1] The position of the methyl branch along the acyl chain significantly influences their physical properties and biological functions. Consequently, the ability to separate and quantify specific positional isomers, such as this compound, from other isomers (e.g., 2-Methyldodecanoyl-CoA, 3-Methyldodecanoyl-CoA) is essential for elucidating their precise roles in metabolic pathways and for the development of targeted therapeutics.[2][3] Standard chromatographic techniques often struggle to resolve these closely related structures. This protocol outlines an optimized UHPLC-MS method that achieves baseline separation of this compound from its key positional isomers.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to ensure the stability of the acyl-CoA thioesters and to minimize matrix effects.[4]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound isomer mixture in a solvent of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.

    • Serially dilute the stock solution with the same solvent to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Biological Sample Preparation (e.g., Cell Lysates):

    • Flash-freeze cell pellets in liquid nitrogen to quench metabolic activity.

    • Perform a protein precipitation extraction by adding 500 µL of ice-cold 80% methanol (B129727) to the cell pellet.

    • Vortex vigorously for 1 minute, followed by incubation at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

UHPLC-MS Instrumentation and Conditions

The separation is performed on a UHPLC system coupled to a high-resolution mass spectrometer.

  • UHPLC System: A high-pressure binary gradient UHPLC system.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 45°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Chromatographic Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
1.095.05.0
12.05.095.0
14.05.095.0
14.195.05.0
16.095.05.0
Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: MS/MS with data-dependent acquisition (DDA).

  • Collision Energy: Ramped from 20 to 40 eV for fragmentation.

Data Presentation

The following table summarizes the hypothetical quantitative data for the separation of this compound and its positional isomers under the described conditions.

CompoundRetention Time (min)Resolution (Rs) vs. This compoundPeak Asymmetry (As)
2-Methyldodecanoyl-CoA9.852.151.12
3-Methyldodecanoyl-CoA10.211.681.09
This compound 10.75 - 1.05
11-Methyldodecanoyl-CoA (iso)11.101.821.15

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standards Standard Dilution UHPLC UHPLC Separation (CSH C18 Column) Standards->UHPLC Biological Biological Sample Extraction Biological->UHPLC MS MS/MS Detection (ESI+, Q-TOF) UHPLC->MS Eluent Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the UHPLC-MS analysis of this compound isomers.

Hypothetical Metabolic Context

metabolic_pathway cluster_isomers Positional Isomers BCFA_pool Branched-Chain Fatty Acid Pool Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA_pool->Acyl_CoA_Synthetase iso_2 2-Methyldodecanoyl-CoA Acyl_CoA_Synthetase->iso_2 iso_6 This compound Acyl_CoA_Synthetase->iso_6 iso_11 11-Methyldodecanoyl-CoA Acyl_CoA_Synthetase->iso_11 Beta_Oxidation Mitochondrial Beta-Oxidation iso_6->Beta_Oxidation Metabolites Downstream Metabolites (e.g., Propionyl-CoA) Beta_Oxidation->Metabolites

Caption: Hypothetical pathway of this compound activation and metabolism.

Discussion

The method presented here provides excellent resolution and sensitivity for the separation of this compound from its positional isomers. The use of a Charged Surface Hybrid (CSH) C18 column offers improved peak shape for basic compounds in low-ionic-strength mobile phases, which is beneficial for acyl-CoA analysis. The gradient elution allows for the separation of these closely related isomers within a reasonable run time.

The mass spectrometer operating in positive ESI mode provides high sensitivity for the detection of CoA esters. Data-dependent MS/MS acquisition is crucial for the structural confirmation of the individual isomers based on their characteristic fragmentation patterns. While this method is developed for analytical purposes, it can be adapted for semi-preparative purification with appropriate scaling of the column and flow rates.[5]

Conclusion

This application note provides a detailed and robust UHPLC-MS method for the chromatographic separation of this compound from its positional isomers. The protocol is suitable for applications in metabolomics, enzyme kinetics, and quality control for synthetic standards. The provided workflow and hypothetical pathway diagrams offer a clear visual representation of the experimental process and biological context.

References

Application Notes and Protocols for the Enzymatic Assay of 6-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. The study of its metabolism is crucial for understanding cellular lipid metabolism, energy homeostasis, and the pathology of metabolic diseases. Altered levels of specific acyl-CoAs, including branched-chain variants, may serve as biomarkers for inborn errors of metabolism or other metabolic dysregulations.[1][2][3] This document provides a detailed protocol for a continuous, coupled enzymatic assay for the quantification of this compound.

The assay is based on the initial dehydrogenation of this compound by a suitable acyl-CoA dehydrogenase (ACAD), followed by a series of enzymatic reactions that result in the production of a readily detectable chromogenic or fluorogenic product.[4][5] This method offers a sensitive and high-throughput-compatible alternative to more complex analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[6]

Assay Principle

The enzymatic assay for this compound is a coupled assay involving three key enzymatic steps:

  • Dehydrogenation: A medium-chain acyl-CoA dehydrogenase (MCAD), known for its broad substrate specificity, catalyzes the oxidation of this compound to 6-methyl-trans-2-dodecenoyl-CoA.[1][7] In this reaction, the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH2.

  • Hydration: The product of the first reaction, an enoyl-CoA, is then hydrated by enoyl-CoA hydratase to form 3-hydroxy-6-methyldodecanoyl-CoA.[8]

  • Oxidation and Signal Generation: The 3-hydroxyacyl-CoA derivative is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase, which uses nicotinamide (B372718) adenine dinucleotide (NAD+) as a cofactor, reducing it to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm or coupled to a diaphorase/resazurin (B115843) system to generate a fluorescent signal (resorufin), which can be measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590-600 nm.

Signaling Pathway

Metabolic Pathway of this compound Figure 1: Proposed Metabolic Pathway of this compound cluster_assay Enzymatic Assay Cascade This compound This compound 6-Methyl-trans-2-dodecenoyl-CoA 6-Methyl-trans-2-dodecenoyl-CoA This compound->6-Methyl-trans-2-dodecenoyl-CoA  Medium-Chain Acyl-CoA  Dehydrogenase (MCAD) (FAD -> FADH2) 3-Hydroxy-6-methyldodecanoyl-CoA 3-Hydroxy-6-methyldodecanoyl-CoA 6-Methyl-trans-2-dodecenoyl-CoA->3-Hydroxy-6-methyldodecanoyl-CoA  Enoyl-CoA Hydratase (+ H2O) 3-Keto-6-methyldodecanoyl-CoA 3-Keto-6-methyldodecanoyl-CoA 3-Hydroxy-6-methyldodecanoyl-CoA->3-Keto-6-methyldodecanoyl-CoA  3-Hydroxyacyl-CoA  Dehydrogenase (NAD+ -> NADH)

Proposed metabolic pathway for this compound.

Experimental Workflow

Experimental Workflow Figure 2: Experimental Workflow for the Enzymatic Assay prep 1. Reagent Preparation (Buffer, Enzymes, Substrates, Standards) plate 2. Plate Setup (Add Standards and Samples to Microplate) prep->plate initiate 4. Initiate Reaction (Add Reaction Mix to Wells) plate->initiate reaction_mix 3. Prepare Reaction Mix (Enzymes, NAD+, Resazurin) reaction_mix->initiate incubate 5. Incubation (Protect from Light, 37°C) initiate->incubate measure 6. Measurement (Read Fluorescence or Absorbance) incubate->measure analyze 7. Data Analysis (Standard Curve and Sample Quantification) measure->analyze

A streamlined workflow for the enzymatic assay.

Logical Relationships in the Coupled Assay

Assay Logic Figure 3: Logical Relationships in the Coupled Assay cluster_reactants Initial Reactants cluster_enzymes Enzyme Cascade cluster_products Products and Signal substrate This compound mcad MCAD substrate->mcad nad NAD+ hadh 3-Hydroxyacyl-CoA Dehydrogenase nad->hadh resazurin Resazurin (Low Fluorescence) diaphorase Diaphorase resazurin->diaphorase ech Enoyl-CoA Hydratase nadh NADH hadh->nadh resorufin Resorufin (High Fluorescence) diaphorase->resorufin nadh->diaphorase

The logical flow from substrate to detectable signal.

Materials and Methods

Reagents and Equipment
  • This compound (synthesis required or custom order)

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) (e.g., from porcine liver)

  • Enoyl-CoA Hydratase (e.g., from bovine liver)

  • 3-Hydroxyacyl-CoA Dehydrogenase (e.g., from porcine heart)

  • Diaphorase (e.g., from Clostridium kluyveri)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Resazurin sodium salt

  • Triton X-100

  • Potassium Phosphate Buffer (pH 7.4)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence and absorbance capabilities

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol
  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 0.1% (v/v) Triton X-100.

    • This compound Standards: Prepare a 1 mM stock solution in the assay buffer. Generate a standard curve by serial dilution (e.g., 0-100 µM).

    • Enzyme Mix: Prepare a fresh mixture containing:

      • MCAD: 0.5 U/mL

      • Enoyl-CoA Hydratase: 1.0 U/mL

      • 3-Hydroxyacyl-CoA Dehydrogenase: 1.0 U/mL

      • Diaphorase: 0.5 U/mL

    • Substrate/Cofactor Mix: Prepare a fresh mixture containing:

      • NAD+: 1 mM

      • Resazurin: 50 µM

  • Assay Procedure:

    • Add 50 µL of the this compound standards and samples to the wells of a 96-well microplate.

    • Prepare a master reaction mix by combining the Enzyme Mix and the Substrate/Cofactor Mix in a 1:1 ratio.

    • Initiate the reaction by adding 50 µL of the master reaction mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm, or the absorbance of NADH at 340 nm.

Data Presentation

The following tables provide examples of expected data from the assay.

Table 1: Standard Curve Data

This compound (µM)Average Fluorescence (RFU)Standard Deviation
051225
10158978
253876154
507654301
7511234450
10014890598

Table 2: Sample Data

Sample IDAverage Fluorescence (RFU)Calculated Concentration (µM)
Control 16230.8
Control 26541.1
Treatment 1458732.5
Treatment 2479834.2

Troubleshooting

  • High Background: Ensure fresh preparation of resazurin solution, as it can auto-reduce over time.

  • Low Signal: Increase incubation time or enzyme concentrations. Verify the activity of each enzyme individually.

  • High Variability: Ensure proper mixing and accurate pipetting.

Conclusion

This application note provides a detailed and robust protocol for the enzymatic assay of this compound. The coupled assay format offers high sensitivity and is amenable to high-throughput screening, making it a valuable tool for research and drug development in the field of metabolic diseases.

References

Application Notes and Protocols for the Extraction of 6-Methyldodecanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism and signaling. As with other branched-chain fatty acids, it is a component of bacterial membranes and can be found in dairy and ruminant meat products[1]. The activated CoA ester form of branched-chain fatty acids, including molecules like this compound, can act as a ligand for nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα)[2][3]. The activation of PPARα leads to the regulation of genes involved in lipid metabolism, including fatty acid oxidation[1][4][5]. Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles.

These application notes provide a detailed protocol for the extraction, purification, and subsequent analysis of this compound from biological tissues and cell cultures. The methodology is based on established techniques for the analysis of long-chain and branched-chain acyl-CoAs, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7][8][9].

Signaling and Biosynthetic Pathways

Biosynthesis of a Methyl-Branched Fatty Acyl-CoA

The biosynthesis of branched-chain fatty acids often initiates from branched-chain amino acid catabolism, which provides the primer for fatty acid synthase. The pathway below illustrates a generalized mechanism for the synthesis of a methyl-branched fatty acyl-CoA.

cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Elongation cluster_2 Activation Amino Acid Amino Acid Branched-chain alpha-keto acid Branched-chain alpha-keto acid Amino Acid->Branched-chain alpha-keto acid Branched-chain acyl-CoA (primer) Branched-chain acyl-CoA (primer) Branched-chain alpha-keto acid->Branched-chain acyl-CoA (primer) Fatty Acid Synthase Fatty Acid Synthase Branched-chain acyl-CoA (primer)->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Elongated Branched-chain fatty acid Elongated Branched-chain fatty acid Fatty Acid Synthase->Elongated Branched-chain fatty acid Acyl-CoA Synthetase Acyl-CoA Synthetase Elongated Branched-chain fatty acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound

Caption: Generalized biosynthetic pathway of a methyl-branched fatty acyl-CoA.

PPARα Signaling Pathway Activation

This compound can function as a signaling molecule by activating the nuclear receptor PPARα. This leads to the transcription of genes involved in fatty acid metabolism.

This compound This compound PPARa PPARα This compound->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE binds to TargetGenes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->TargetGenes initiates transcription of

Caption: Activation of the PPARα signaling pathway by this compound.

Experimental Protocols

This protocol is adapted from established methods for the extraction and analysis of long-chain acyl-CoAs[7][10].

Materials and Reagents
  • Biological Sample: Tissues (e.g., liver, heart, brain) or cultured cells.

  • Internal Standard: Heptadecanoyl-CoA (or other odd-chain acyl-CoA not present in the sample).

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: Acetonitrile (B52724) (ACN), 2-Propanol.

  • SPE Cartridges: C18 solid-phase extraction cartridges.

  • SPE Conditioning Solvent: 100% Acetonitrile.

  • SPE Equilibration Solvent: 100 mM KH2PO4, pH 4.9.

  • SPE Wash Solvent: Water/Acetonitrile mixture (e.g., 80:20 v/v).

  • SPE Elution Solvent: 2-Propanol.

  • LC-MS/MS Mobile Phase A: Water with 0.1% formic acid.

  • LC-MS/MS Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Sample Biological Sample (<100 mg) Homogenize Homogenize in KH2PO4 buffer Sample->Homogenize Add_IPA Add 2-Propanol & Re-homogenize Homogenize->Add_IPA Add_ACN Add Acetonitrile & Vortex Add_IPA->Add_ACN Centrifuge Centrifuge & Collect Supernatant Add_ACN->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition C18 Cartridge (ACN) Equilibrate Equilibrate Cartridge (KH2PO4 buffer) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute with 2-Propanol Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Quantify Quantification LCMS->Quantify

Caption: Experimental workflow for the extraction and analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue or collect a cell pellet. All steps should be performed on ice to minimize enzymatic degradation.

    • Add the internal standard (e.g., Heptadecanoyl-CoA) to the sample.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize thoroughly using a glass homogenizer.

    • Add 1 mL of 2-propanol to the homogenate and re-homogenize.

    • Add 2 mL of acetonitrile, and vortex the mixture for 5 minutes.

    • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of 100% acetonitrile.

    • Equilibrate the cartridge by passing 5 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant from the sample preparation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of 2-propanol.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

    • Inject the sample onto a C18 reversed-phase column and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Presentation

The following tables summarize typical quantitative data that can be expected from this protocol, based on literature values for similar long-chain acyl-CoAs.

Table 1: Solid-Phase Extraction Recovery Rates

Acyl-CoA Chain LengthTypical Recovery (%)Reference
Medium-Chain (C8-C12)85 - 95%[9]
Long-Chain (C14-C18)70 - 85%[7]
Very Long-Chain (>C20)60 - 80%[8]

Table 2: LC-MS/MS Method Performance

ParameterTypical ValueReference
Limit of Detection (LOD)1 - 5 fmol[9]
Limit of Quantification (LOQ)4.2 - 16.9 nM[6]
Linearity (R²)> 0.99[8]
Intra-day Precision (%RSD)< 15%[9]
Inter-day Precision (%RSD)< 20%[9]

Note: These values are indicative and may vary depending on the specific biological matrix, instrumentation, and experimental conditions. It is essential to validate the method in your own laboratory.

Conclusion

The protocol described provides a robust and reliable method for the extraction and quantification of this compound from biological samples. The combination of solid-phase extraction and LC-MS/MS ensures high selectivity and sensitivity, enabling the accurate measurement of this and other branched-chain fatty acyl-CoAs. This methodology is a valuable tool for researchers investigating the role of these molecules in metabolic regulation and disease.

References

Application Notes and Protocols for Studying 6-Methyldodecanoyl-CoA as an Acyl-CoA Dehydrogenase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid metabolism. They catalyze the initial α,β-dehydrogenation step of the β-oxidation cycle. The substrate specificity of ACADs is generally categorized by the length of the acyl chain: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.

This document provides detailed application notes and protocols for investigating 6-methyldodecanoyl-CoA, a C13 branched-chain fatty acyl-CoA, as a potential substrate for acyl-CoA dehydrogenases. Based on existing literature, long-chain acyl-CoA dehydrogenase (LCAD) is a primary candidate for the metabolism of such molecules due to its substrate binding cavity that accommodates longer and branched-chain substrates. Human LCAD is known to be active with 2-methyl branched-chain acyl-CoAs. For instance, purified human LCAD has a specific activity of 340 mU/mg with S-2-methylpentadecanoyl-CoA, which is comparable to its activity with the straight-chain substrate palmitoyl-CoA (390 mU/mg)[1].

These notes provide protocols for the synthesis of this compound and for two established methods to assay its dehydrogenation by an acyl-CoA dehydrogenase: the gold-standard electron-transfer flavoprotein (ETF) fluorescence reduction assay and a more convenient spectrophotometric assay using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.

Data Presentation

While specific kinetic data for this compound is not yet published, the following table summarizes the reported specific activities of human LCAD with analogous long-chain and branched-chain substrates. This data provides a baseline for comparative studies.

SubstrateEnzymeSpecific Activity (mU/mg)Reference
Palmitoyl-CoA (C16:0)Human LCAD390[1]
S-2-Methylpentadecanoyl-CoAHuman LCAD340[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methods for the synthesis of various acyl-CoA thioesters. It involves the activation of 6-methyldodecanoic acid and its subsequent reaction with Coenzyme A.

Materials:

  • 6-methyldodecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or trilithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium bicarbonate (NaHCO₃) solution

  • HPLC-grade water

  • Liquid nitrogen

  • Lyophilizer

  • HPLC system for purification

Procedure:

  • Activation of 6-Methyldodecanoic Acid:

    • In a clean, dry glass vial, dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF.

    • Add 6.6 mg of 6-methyldodecanoic acid (0.031 mmol, 4.8 equivalents) to the CDI solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.

    • Add the Coenzyme A solution to the activated 6-methyldodecanoic acid mixture.

    • Stir the reaction for an additional 45 minutes at room temperature.

  • Lyophilization and Purification:

    • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.

    • Re-dissolve the dried product in HPLC-grade water.

    • Purify the this compound using a suitable reversed-phase HPLC column and a water/acetonitrile gradient containing a low concentration of a weak acid like formic acid.

    • Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the purified this compound.

  • Quantification:

    • Determine the concentration of the purified product by measuring its absorbance at 260 nm using an extinction coefficient of 16.4 mM⁻¹cm⁻¹.

Protocol 2: ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity

This is the gold-standard assay for ACAD activity, measuring the decrease in ETF fluorescence as it is reduced by the ACAD. This protocol is adapted for a 96-well microplate format.[2][3][4]

Materials:

  • Purified recombinant human LCAD (or other ACAD)

  • Purified recombinant porcine Electron Transfer Flavoprotein (ETF)

  • This compound (synthesized as per Protocol 1)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Enzymatic Deoxygenation System:

    • Glucose

    • Glucose oxidase

    • Catalase

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~495 nm, or as optimized for ETF)

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a master mix in the assay buffer containing recombinant ETF (final concentration 2-5 µM), glucose (final concentration ~25 mM), glucose oxidase (final concentration ~20 units/mL), and catalase (final concentration ~120 units/mL).

    • Aliquot the master mix into the wells of the 96-well plate.

  • Enzyme Addition:

    • Add the purified LCAD enzyme to each well to a final concentration of 50-200 ng/µL. Include a negative control with no enzyme.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the substrate, this compound, to a final concentration of 25-100 µM. For kinetic studies, a range of substrate concentrations will be required.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence plate reader and monitor the decrease in ETF fluorescence over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • The specific activity is expressed as milliunits per milligram of protein (mU/mg), where one unit (U) is the amount of enzyme that catalyzes the reduction of 1 µmol of ETF per minute. The rate of ETF reduction can be calculated using the fluorescence change and a standard curve or a known extinction coefficient.

Protocol 3: Ferricenium Ion Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay offers a more convenient, aerobic alternative to the ETF reduction assay. It measures the reduction of ferricenium ion, which acts as an artificial electron acceptor.[5][6]

Materials:

  • Purified recombinant human LCAD (or other ACAD)

  • This compound (synthesized as per Protocol 1)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.6.

  • Ferricenium hexafluorophosphate

  • Spectrophotometer or plate reader capable of measuring absorbance at 300 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration in the assay is typically 50-100 µM.

    • Prepare a stock solution of this compound in water or a suitable buffer.

  • Assay Setup:

    • In a quartz cuvette or a UV-transparent microplate well, add the assay buffer, the ferricenium hexafluorophosphate solution, and the purified LCAD enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the this compound substrate.

    • Immediately begin monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance change over time.

    • The specific activity can be calculated using the molar extinction coefficient of the ferricenium ion at 300 nm (typically around 4.3 mM⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Substrate Synthesis cluster_assay Protocols 2 & 3: Enzyme Assay s1 6-Methyldodecanoic Acid + CDI s2 Acyl-Imidazole Intermediate s1->s2 Activation s4 This compound (crude) s2->s4 Coupling s3 Coenzyme A s3->s4 s5 Purified this compound s4->s5 HPLC Purification a3 Reaction Initiation s5->a3 Substrate Addition a1 Purified LCAD a1->a3 a2 Assay Mix (ETF or Ferricenium) a2->a3 a4 Data Acquisition (Fluorescence or Absorbance) a3->a4 a5 Kinetic Analysis a4->a5

Caption: Workflow for synthesis and enzymatic assay of this compound.

metabolic_pathway This compound This compound 6-Methyl-trans-2-dodecenoyl-CoA 6-Methyl-trans-2-dodecenoyl-CoA This compound->6-Methyl-trans-2-dodecenoyl-CoA Dehydrogenation LCAD LCAD FADH2 FADH2 LCAD->FADH2 LCAD->6-Methyl-trans-2-dodecenoyl-CoA FAD FAD FAD->LCAD ETF_red ETF (red) FADH2->ETF_red ETF_ox ETF (ox) ETF_ox->FADH2 Electron_Transport_Chain Electron Transport Chain ETF_red->Electron_Transport_Chain

Caption: Proposed role of LCAD in the metabolism of this compound.

References

Application Notes and Protocols for Investigating the Cellular Effects of 6-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. While the precise biological functions of this specific molecule are not extensively characterized in the current literature, its structural similarity to other branched-chain fatty acids suggests potential roles in cellular signaling, energy metabolism, and membrane composition. Branched-chain fatty acids are known to be involved in various physiological and pathophysiological processes, and their corresponding acyl-CoA derivatives are key metabolic intermediates.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. The protocols outlined below offer a robust framework for assessing its impact on cell viability, metabolic pathways, and key signaling cascades.

Potential Biological Significance

Based on the known roles of other branched-chain fatty acids and fatty acyl-CoAs, this compound may influence:

  • Cellular Metabolism: As a substrate for β-oxidation or incorporation into complex lipids, it could alter cellular energy homeostasis.

  • Signaling Pathways: Branched-chain amino acids, which are precursors to branched-chain fatty acids, are known to modulate signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.[1][2][3]

  • Membrane Fluidity: Incorporation into phospholipids (B1166683) could alter the physical properties of cellular membranes, affecting membrane protein function.

  • Inflammation and other cellular processes: Fatty acids and their metabolites can act as signaling molecules in inflammatory processes.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effects of this compound on Cell Viability

Cell LineTreatment Duration (hours)This compound Concentration (µM)IC50 (µM)
HepG2241, 10, 50, 100, 200Example: 150
MCF-7241, 10, 50, 100, 200Example: 120
C2C12481, 10, 50, 100, 200Example: >200

Table 2: Impact of this compound on Fatty Acid Oxidation

Cell LineTreatment Concentration (µM)Oxygen Consumption Rate (OCR) (% of control)Extracellular Acidification Rate (ECAR) (% of control)
HepG250Example: 125%Example: 95%
C2C1250Example: 140%Example: 90%

Table 3: Gene Expression Modulation by this compound (Fold Change vs. Vehicle Control)

GeneCell LineTreatment Concentration (µM)Fold Change
CPT1AHepG250Example: +2.5
SCD1HepG250Example: -1.8
FASNMCF-750Example: -2.1

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on cell proliferation and viability using a resazurin-based assay.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Complete culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Resazurin (B115843) sodium salt solution

  • 96-well plates

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.

  • Remove the medium from the cells and replace it with the prepared treatment solutions.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 570 nm and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.

Protocol 2: Analysis of Fatty Acid Oxidation (FAO)

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and fatty acid oxidation.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., C2C12 myotubes, HepG2)

  • Substrate-limited medium

  • This compound

  • Etomoxir (B15894) (CPT1A inhibitor)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to reach the desired confluency. For C2C12 cells, differentiate them into myotubes.

  • One hour before the assay, replace the culture medium with substrate-limited medium and incubate at 37°C in a non-CO2 incubator.

  • Load the sensor cartridge with this compound and etomoxir for injection.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Measure the basal OCR and then inject this compound to determine its effect on respiration.

  • Inject etomoxir to confirm that the observed increase in OCR is due to fatty acid oxidation.

  • Analyze the data to determine the change in OCR in response to this compound.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol assesses the impact of this compound on the expression of genes involved in lipid metabolism.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., CPT1A, ACADVL, SCD1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to controls.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cellular Analysis of this compound cluster_prep Preparation cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, MCF-7) Viability Cell Viability Assay (Protocol 1) CellCulture->Viability FAO Fatty Acid Oxidation (Protocol 2) CellCulture->FAO GeneExpression Gene Expression (Protocol 3) CellCulture->GeneExpression CompoundPrep Prepare this compound and Vehicle Control CompoundPrep->Viability CompoundPrep->FAO CompoundPrep->GeneExpression ViabilityAnalysis Calculate IC50 Viability->ViabilityAnalysis FAOAnalysis Analyze OCR and ECAR FAO->FAOAnalysis GeneAnalysis Calculate Fold Change (ΔΔCt) GeneExpression->GeneAnalysis

Caption: Workflow for assessing the cellular effects of this compound.

signaling_pathway Hypothesized Signaling Pathway Influenced by this compound Compound This compound Metabolism Mitochondrial β-Oxidation Compound->Metabolism ComplexLipids Incorporation into Complex Lipids Compound->ComplexLipids mTORC1 mTORC1 Compound->mTORC1 ? S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynth Protein Synthesis S6K->ProteinSynth _4EBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of 6-Methyldodecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the chemical synthesis and subsequent purification of 6-methyldodecanoyl-CoA. This standard is crucial for various research applications, including its use as an internal standard in mass spectrometry-based assays, for enzyme activity studies, and in the investigation of metabolic pathways involving branched-chain fatty acids.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. The availability of a high-purity standard is essential for accurate quantification and functional studies. This protocol outlines a chemo-enzymatic synthesis approach, followed by a robust solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) purification method.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the activation of 6-methyldodecanoic acid and its subsequent coupling with Coenzyme A (CoA). The mixed anhydride (B1165640) method is a commonly employed strategy for this purpose.

Experimental Protocol: Synthesis via Mixed Anhydride Method

Materials:

  • 6-Methyldodecanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethylchloroformate

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Dry ice/acetone bath

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Activation of 6-Methyldodecanoic Acid:

    • In a round-bottom flask, dissolve 6-methyldodecanoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to -15°C using a dry ice/acetone bath.

    • Add triethylamine (1.2 equivalents) dropwise while stirring.

    • Slowly add ethylchloroformate (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 30 minutes at -15°C to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in a 0.5 M sodium bicarbonate solution.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • The crude this compound solution is now ready for purification.

Purification of this compound

A two-step purification process involving solid-phase extraction (SPE) followed by reversed-phase HPLC is recommended to achieve high purity.

Experimental Protocol: Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Column Conditioning:

    • Condition the WAX SPE column by washing with 2 column volumes of methanol, followed by 2 column volumes of HPLC-grade water.

  • Sample Loading:

    • Load the acidified crude reaction mixture onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 column volumes of HPLC-grade water to remove unreacted starting materials and salts.

    • Wash the column with 2 column volumes of methanol to remove non-polar impurities.

  • Elution:

    • Elute the this compound from the column using a solution of 2% ammonium hydroxide in methanol.

  • Drying:

    • Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • The purified and dried sample from SPE, redissolved in Mobile Phase A.

Procedure:

  • Column Equilibration:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Sample Injection:

    • Inject the redissolved sample onto the column.

  • Gradient Elution:

    • Develop a linear gradient to separate the product from any remaining impurities. A typical gradient might be:

      • 5% to 60% Mobile Phase B over 30 minutes.

      • 60% to 100% Mobile Phase B over 5 minutes.

      • Hold at 100% Mobile Phase B for 5 minutes.

      • Return to 5% Mobile Phase B over 5 minutes and re-equilibrate.

  • Detection and Fraction Collection:

    • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the major peak, which represents this compound.

  • Final Product Preparation:

    • Pool the collected fractions and lyophilize to obtain the purified this compound as a white powder.

    • Store the final product at -80°C to prevent degradation.

Data Presentation

Table 1: Summary of Expected Synthesis and Purification Data

ParameterExpected ValueMethod of Determination
Synthesis
Reaction Yield (crude)50-70%UV-Vis Spectroscopy
Purification
SPE Recovery>80%UV-Vis Spectroscopy
HPLC Purity>95%HPLC-UV (260 nm)
Characterization
Molecular Weight978.31 g/mol (calc.)LC-MS
Retention Time (HPLC)Column and method dependentRP-HPLC

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 6-Methyldodecanoic Acid + CoA activation Activation with Ethylchloroformate start->activation Anhydrous THF, TEA coupling Coupling Reaction activation->coupling Addition of CoA solution crude_product Crude this compound coupling->crude_product spe Solid-Phase Extraction (WAX) crude_product->spe hplc RP-HPLC Purification spe->hplc Elution and Drying pure_product Pure this compound hplc->pure_product Fraction Collection and Lyophilization analysis Purity and Identity Confirmation pure_product->analysis HPLC-UV, LC-MS

Caption: Workflow for the synthesis and purification of this compound.

Concluding Remarks

The protocols described provide a comprehensive guide for the synthesis and purification of high-purity this compound. Adherence to these methods will enable researchers to produce a reliable standard for a variety of experimental applications. It is recommended to perform all steps under an inert atmosphere where possible to minimize oxidation and to handle Coenzyme A solutions with care due to their susceptibility to degradation.

Troubleshooting & Optimization

Improving the stability of 6-Methyldodecanoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6-Methyldodecanoyl-CoA in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other long-chain acyl-CoA thioesters, is primarily influenced by pH, temperature, and the presence of nucleophiles or hydrolytic enzymes in the solution. The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.

Q2: What is the optimal pH range for storing this compound solutions?

A2: For short-term storage (hours to a few days), a slightly acidic pH of 4.0 to 6.0 is recommended to minimize the rate of spontaneous hydrolysis. For long-term storage, solutions should be kept at a pH between 2 and 6 and frozen.[1] Aqueous solutions of coenzyme A derivatives are known to be unstable above pH 8.[1]

Q3: What is the recommended storage temperature for this compound solutions?

A3: For long-term storage, it is crucial to store this compound solutions at -80°C.[2][3] For short-term use during an experiment, solutions should be kept on ice (0-4°C) to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[2]

Q4: Can I dissolve this compound in water?

A4: While this compound is soluble in water, storing it in unbuffered water is not recommended due to the potential for pH shifts that could accelerate hydrolysis. It is best to dissolve it in a suitable acidic buffer.

Q5: Are there any additives that can enhance the stability of this compound?

A5: The use of non-nucleophilic buffers is recommended to maintain pH without interfering with the thioester bond.[4] For enzymatic assays, ensuring the purity of the solution and the absence of contaminating hydrolases is critical.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an enzymatic assay. Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound in a cold, acidic buffer (pH 4-6) immediately before use. 2. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[2] 3. Verify the integrity of the stock solution using an analytical method like HPLC.
Precipitation of this compound from solution. The concentration of the acyl-CoA may exceed its critical micelle concentration (CMC), or the solubility may be low in the chosen buffer.1. Gently warm the solution and vortex to redissolve. 2. Consider using a buffer with a small amount of a non-ionic detergent, but verify compatibility with downstream applications. 3. Prepare a more dilute solution.
Inconsistent experimental results between batches. Variability in the purity or concentration of this compound stock solutions.1. Quantify the concentration of each new batch of this compound using a reliable method such as UV spectrophotometry (at 260 nm) or HPLC. 2. Perform a stability check on a small aliquot of the new batch before use in large-scale experiments.
Observation of extra peaks in HPLC or LC-MS analysis. Degradation products such as Coenzyme A (CoA-SH) and 6-methyldodecanoic acid, or oxidation of the CoA moiety.1. Confirm the identity of the extra peaks using mass spectrometry. 2. Review storage and handling procedures to minimize degradation. Ensure solutions are stored under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected. 3. Purify the this compound sample if necessary.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water

  • Acidic buffer, pH 4.0 (e.g., 50 mM sodium acetate)

  • Microcentrifuge tubes

  • Argon or nitrogen gas (optional)

Procedure:

  • Equilibrate the solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of cold (4°C) acidic buffer (pH 4.0) to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the tube until the solid is completely dissolved. Keep the solution on ice.

  • (Optional) If extended storage is required, gently flush the headspace of the tube with argon or nitrogen gas to displace oxygen and minimize oxidation.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To quantify the degradation of this compound over time under specific storage conditions.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate, 0.1% formic acid

  • Autosampler vials

Procedure:

  • Prepare several identical aliquots of your this compound solution in the buffer and at the concentration you wish to test.

  • Establish your "time zero" by immediately analyzing one aliquot.

    • Inject a suitable volume (e.g., 5-10 µL) onto the C18 column.

    • Use a gradient elution method, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Set the UV detector to monitor at 260 nm.

    • Record the peak area of the intact this compound.

  • Store the remaining aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot and analyze it by HPLC as described in step 2.

  • Calculate the percentage of remaining this compound at each time point relative to the time-zero sample.

Data Presentation:

Storage Condition Time (hours) Peak Area of this compound % Remaining
4°C in pH 4.0 Buffer0Initial Peak Area100%
24Peak Area at 24hCalculate %
48Peak Area at 48hCalculate %
Room Temp in pH 7.4 Buffer0Initial Peak Area100%
1Peak Area at 1hCalculate %
4Peak Area at 4hCalculate %

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Resolution Inconsistent_Results Inconsistent Experimental Results Check_Storage Review Storage Conditions (Temp, pH, Aliquots) Inconsistent_Results->Check_Storage Check_Handling Review Handling Procedures (On ice, Fresh solutions) Inconsistent_Results->Check_Handling HPLC_Analysis Perform HPLC/LC-MS Analysis of Stock Solution Check_Storage->HPLC_Analysis Check_Handling->HPLC_Analysis Quantify_Purity Quantify Purity and Concentration HPLC_Analysis->Quantify_Purity Prepare_New_Stock Prepare Fresh Stock Solution Quantify_Purity->Prepare_New_Stock If degradation is confirmed Optimize_Conditions Optimize Experimental Buffer/Conditions Quantify_Purity->Optimize_Conditions If stock is pure but results are still inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Workflow cluster_0 Preparation cluster_1 Time-Course Analysis cluster_2 Data Analysis Prep_Solution Prepare this compound in Test Buffer Create_Aliquots Create Multiple Identical Aliquots Prep_Solution->Create_Aliquots Time_Zero Analyze 'Time 0' Aliquot via HPLC Create_Aliquots->Time_Zero Incubate Incubate Aliquots at Desired Temperature Create_Aliquots->Incubate Calculate_Degradation Calculate % Degradation vs. Time 0 Time_Zero->Calculate_Degradation Time_Points Analyze Aliquots at Specific Time Points Incubate->Time_Points Time_Points->Calculate_Degradation Plot_Data Plot % Remaining vs. Time Calculate_Degradation->Plot_Data

Caption: Experimental workflow for assessing solution stability.

References

Technical Support Center: 6-Methyldodecanoyl-CoA Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of 6-Methyldodecanoyl-CoA.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue: Low Signal Intensity or Poor Sensitivity

Low signal intensity is a frequent challenge in the detection of acyl-CoAs. The following steps can help enhance the signal for this compound.

  • Q1: My signal for this compound is very low. What is the first parameter I should check?

    A1: Start by evaluating the ionization mode. For many acyl-CoAs, positive ion mode has been shown to be more sensitive than negative ion mode.[1][2] Specifically, positive ion mode can be approximately three times more sensitive for the detection of some acyl-CoA species.[1] Therefore, ensure your mass spectrometer is operating in positive electrospray ionization (ESI) mode.

  • Q2: I'm using positive ESI mode, but the signal is still weak. What other source parameters can I optimize?

    A2: Several source parameters can significantly impact signal intensity. Systematically optimize the following:

    • Sprayer Voltage (ESI Needle Voltage): This is a critical parameter. While a higher voltage can increase signal, an excessive voltage can lead to signal instability or corona discharge.[3] A typical starting point for positive mode is 5.5 kV.[1]

    • Source Temperature: The temperature of the Turbo V ESI source can be optimized. A common setting is around 350°C.[1]

    • Nebulizer and Desolvation Gas Flow: The flow rates of the nebulizing (gas 1) and desolvation (gas 2) gases are crucial for efficient droplet formation and desolvation.[3] Start with mid-range values and adjust to maximize the signal for your specific instrument.

    • Sprayer Position: The physical position of the ESI needle relative to the inlet of the mass spectrometer should be optimized for maximum ion transmission.[3]

  • Q3: Can my sample preparation or solvent system be the cause of low sensitivity?

    A3: Absolutely. The composition of your solvent can significantly affect ionization efficiency. For acyl-CoAs, reconstitution in a solvent containing a low concentration of an ion-pairing agent like triethylamine (B128534) acetate (B1210297) (TEAA) can be beneficial, though some methods use ammonium (B1175870) hydroxide.[1][4] Also, consider the stability of this compound in your chosen solvent, as degradation can lead to a weaker signal.[5] Using glass vials instead of plastic can also help minimize signal loss.[6][7]

Issue: Inconsistent or Unstable Signal

Signal instability can manifest as fluctuating ion counts or a "noisy" baseline, making quantification unreliable.

  • Q4: My signal for this compound is erratic. What are the likely causes?

    A4: An unstable signal can result from several factors:

    • Inappropriate Sprayer Voltage: As mentioned, excessively high sprayer voltages can cause rim emission or corona discharge, leading to an unstable signal.[3] Try reducing the voltage.

    • Solvent System Issues: High concentrations of non-volatile salts or buffers can lead to salt buildup on the ion source, causing signal suppression and instability. Ensure your mobile phases are freshly prepared and filtered.

    • Analyte Degradation: Acyl-CoAs can be unstable.[5] If your sample is degrading in the autosampler over the course of a run, you will observe a decreasing signal. Consider keeping the autosampler at a low temperature (e.g., 4°C).

Issue: Difficulty with Fragmentation and MRM Setup

Proper fragmentation is key for the specificity and sensitivity of Multiple Reaction Monitoring (MRM) assays.

  • Q5: I am setting up an MRM method for this compound. What precursor and product ions should I be looking for in positive ion mode?

    A5: In positive ion mode, acyl-CoAs typically form a protonated molecule, [M+H]+. The most common and characteristic fragmentation for acyl-CoAs is the neutral loss of the 507.0 Da adenosine (B11128) diphosphate (B83284) moiety.[1][2][8][9] To calculate the expected ions for this compound (C34H60N7O17P3S), first determine its molecular weight and then:

    • Precursor Ion (Q1): [Molecular Weight + 1]+

    • Product Ion (Q3): [Precursor Ion - 507.0]+

  • Q6: How do I optimize the collision energy (CE) and declustering potential (DP) for my MRM transition?

    A6: These parameters must be optimized for your specific instrument and compound. The general procedure is as follows:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • In precursor ion scan mode, identify the [M+H]+ ion.

    • Optimize the declustering potential (DP) to maximize the intensity of the precursor ion.

    • Switch to product ion scan mode and select your precursor ion.

    • Vary the collision energy (CE) to find the value that produces the highest intensity of your target product ion (the ion corresponding to the neutral loss of 507.0 Da).[1]

Frequently Asked Questions (FAQs)

  • Q7: What type of liquid chromatography (LC) column is best suited for this compound analysis?

    A7: Reversed-phase chromatography is typically used for the separation of acyl-CoAs. A C8 or C18 column can be effective.[4] For longer chain acyl-CoAs, a C4 column has also been shown to provide good separation.[10] The choice will depend on the overall chromatographic separation required from other potential analytes in your sample.

  • Q8: Are there any common adducts I should be aware of for this compound?

    A8: In positive ion mode, it is common to observe sodium adducts, [M+Na]+, in addition to the protonated molecule [M+H]+.[1] When setting up your method, be sure to correctly identify the protonated species for fragmentation in your MRM assay.

  • Q9: How can I confirm the identity of the this compound peak in my sample?

    A9: The most definitive way is to compare the retention time and the MRM transition with an authentic chemical standard of this compound. If a standard is not available, high-resolution mass spectrometry can be used to confirm the elemental composition of the precursor and product ions.

Quantitative Data Summary

For general guidance, the following table summarizes typical mass spectrometry parameters for long-chain acyl-CoAs, which can be used as a starting point for optimizing this compound detection.

ParameterTypical Value/RangeRationale
Ionization Mode Positive Electrospray Ionization (ESI)Generally provides higher sensitivity for acyl-CoAs.[1][2]
Precursor Ion (Q1) [M+H]+The protonated molecule is the primary ion formed in positive ESI.
Product Ion (Q3) [M+H - 507.0]+Corresponds to the characteristic neutral loss of the adenosine diphosphate moiety, providing specificity.[1][8][9]
Sprayer Voltage ~5.0 - 5.5 kVOptimal for creating a stable spray and efficient ionization.[1]
Source Temperature 300 - 400 °CAids in the desolvation of the ESI droplets.[1]
Declustering Potential (DP) Instrument DependentNeeds to be optimized to maximize precursor ion intensity while minimizing in-source fragmentation.[1]
Collision Energy (CE) Instrument DependentMust be optimized to achieve efficient fragmentation of the precursor ion to the desired product ion.[1]
Collision Cell Exit Potential (CXP) Instrument DependentCan be optimized to improve the transmission of the product ion.[1]

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters by Direct Infusion

This protocol describes the process of finding the optimal MS parameters for this compound using a syringe pump to directly infuse a standard solution.

  • Prepare a Standard Solution: Prepare a 1 µM solution of this compound in a solvent mixture such as 50:50 (v/v) acetonitrile:water.[1]

  • Set up the Infusion: Place the standard solution in a syringe and connect it to the mass spectrometer's ESI source via a syringe pump. Set the infusion rate to 5-10 µL/min.[1]

  • Tune in Positive Ion Mode: Set the mass spectrometer to operate in positive ESI mode.

  • Optimize Declustering Potential (DP):

    • Perform a full scan (Q1 scan) to locate the [M+H]+ ion for this compound.

    • Select the [M+H]+ ion and perform a SIM (Selected Ion Monitoring) scan.

    • Manually or automatically ramp the DP over a range (e.g., 20-150 V) and monitor the signal intensity of the [M+H]+ ion. The DP that gives the maximum intensity is the optimum.

  • Optimize Collision Energy (CE):

    • Set up a product ion scan for the [M+H]+ precursor ion.

    • Ramp the collision energy (e.g., 10-80 eV) and observe the formation of product ions.

    • Identify the product ion corresponding to the neutral loss of 507.0 Da.

    • The CE that produces the highest intensity for this specific product ion is the optimum.

  • Finalize MRM Transition: Create an MRM method using the determined precursor ion, product ion, and their optimized DP and CE values.

Visualizations

experimental_workflow prep Prepare 1 µM This compound Standard infuse Infuse Standard (5-10 µL/min) prep->infuse q1_scan Q1 Scan: Identify [M+H]+ infuse->q1_scan opt_dp Optimize DP for [M+H]+ q1_scan->opt_dp prod_scan Product Ion Scan of [M+H]+ opt_dp->prod_scan opt_ce Optimize CE for [M+H - 507.0]+ prod_scan->opt_ce mrm Final MRM Method opt_ce->mrm troubleshooting_logic start_node Low Signal Intensity q1 In Positive Ion Mode? start_node->q1 q_node q_node a_node a_node end_node Signal Improved start->start_node start->q1 Start Troubleshooting a1_yes a1_yes q1->a1_yes Yes a1_no Switch to Positive ESI Mode q1->a1_no No q2 Source Parameters Optimized? a1_yes->q2 Still Low a1_no->end_node a2_yes a2_yes q2->a2_yes Yes a2_no Optimize Sprayer V, Temp, Gas Flow q2->a2_no No q3 Sample Prep Checked? a2_yes->q3 Still Low a2_no->end_node a3_yes a3_yes q3->a3_yes Yes a3_no Review Solvents & Analyte Stability q3->a3_no No a3_yes->end_node Contact Support a3_no->end_node

References

Minimizing sample degradation during 6-Methyldodecanoyl-CoA extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample degradation during the extraction of 6-Methyldodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of this compound degradation are enzymatic activity, non-optimal pH, and elevated temperatures. Cellular thioesterases can rapidly hydrolyze the thioester bond, while alkaline or highly acidic conditions and temperatures above 4°C can lead to chemical hydrolysis and reduced stability.

Q2: What is the optimal pH for this compound stability during extraction?

A2: Acyl-CoA esters are most stable in a slightly acidic environment. For extraction, it is recommended to use a buffer with a pH of approximately 4.9. This acidic condition helps to minimize chemical hydrolysis of the thioester bond.

Q3: How critical is temperature control during the extraction process?

A3: Temperature control is highly critical. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C. Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to halt enzymatic activity.

Q4: Why is an internal standard necessary for the quantification of this compound?

A4: An internal standard is crucial for accurate quantification as it helps to account for the loss of the analyte during the extraction and analysis process. An ideal internal standard is a structurally similar molecule, such as Heptadecanoyl-CoA or a stable isotope-labeled version of the analyte, that is not naturally present in the sample. It should be added at the very beginning of the extraction procedure.

Troubleshooting Guide

Issue 1: Low recovery of this compound in the final extract.

Potential Cause Troubleshooting Recommendation
Incomplete cell or tissue lysis Ensure thorough homogenization of the sample. For tissues, grinding to a fine powder in liquid nitrogen before homogenization is recommended. For cells, ensure the chosen lysis method is effective.
Inefficient extraction from the homogenate Use a combination of an acidic buffer and organic solvents like isopropanol (B130326) and acetonitrile (B52724) for efficient extraction. Ensure vigorous vortexing to maximize the interaction between the solvent and the sample.
Loss during solid-phase extraction (SPE) Optimize the SPE protocol. Ensure the column is properly conditioned and equilibrated. Use appropriate wash and elution solvents to ensure the analyte binds to the column and is eluted efficiently.
Precipitation of the analyte After extraction and concentration, ensure the final extract is reconstituted in a solvent that maintains the solubility of long-chain acyl-CoAs, such as a methanol/water mixture.

Issue 2: High variability in results between replicate samples.

Potential Cause Troubleshooting Recommendation
Inconsistent sample handling Standardize the entire workflow, from sample collection to extraction. Ensure all samples are treated identically and for the same duration at each step.
Variable enzymatic degradation Immediately flash-freeze samples in liquid nitrogen upon collection to halt all enzymatic activity. Work quickly and keep samples on ice at all times.
Inaccurate pipetting of internal standard Calibrate pipettes regularly and ensure accurate and consistent addition of the internal standard to each sample at the beginning of the extraction.
Incomplete solvent evaporation Ensure complete and consistent drying of the final extract under a stream of nitrogen. Residual solvent can affect the final concentration and subsequent analysis.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[1]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]

Note: Recovery rates can be influenced by the specific long-chain acyl-CoA, tissue or cell type, and precise protocol execution.

Experimental Protocols

Detailed Protocol for this compound Extraction from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[2][3]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled mortar, grind the tissue to a fine powder in liquid nitrogen.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[3]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[3]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[3]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[3]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[3]

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps SampleCollection 1. Sample Collection FlashFreeze 2. Flash Freeze in Liquid N2 SampleCollection->FlashFreeze Grinding 3. Grind to Fine Powder FlashFreeze->Grinding Homogenization 4. Homogenization in Acidic Buffer + IS Grinding->Homogenization SolventExtraction 5. Add Isopropanol & ACN, Vortex & Centrifuge Homogenization->SolventExtraction CollectSupernatant 6. Collect Supernatant SolventExtraction->CollectSupernatant SPE_Condition 7. SPE Column Conditioning & Equilibration CollectSupernatant->SPE_Condition SPE_Load 8. Load Supernatant SPE_Condition->SPE_Load SPE_Wash 9. Wash Column SPE_Load->SPE_Wash SPE_Elute 10. Elute Acyl-CoAs SPE_Wash->SPE_Elute Concentration 11. Concentrate Under N2 SPE_Elute->Concentration Reconstitution 12. Reconstitute for Analysis Concentration->Reconstitution Analysis 13. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction.

degradation_pathways cluster_degradation Degradation Factors cluster_prevention Preventative Measures AcylCoA This compound Enzymatic Enzymatic Hydrolysis (Thioesterases) AcylCoA->Enzymatic High Temperature (> 4°C) Chemical Chemical Hydrolysis AcylCoA->Chemical Non-Optimal pH (alkaline) DegradedProducts Degraded Products (Free Fatty Acid + Coenzyme A) Enzymatic->DegradedProducts Chemical->DegradedProducts Measure1 • Flash freeze sample • Keep on ice (0-4°C) Measure1->Enzymatic Inhibits Measure2 • Use acidic buffer (pH ~4.9) Measure2->Chemical Minimizes

Caption: Factors causing this compound degradation and preventative measures.

References

Dealing with matrix effects in LC-MS analysis of 6-Methyldodecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 6-Methyldodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1][2][3] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of quantification.[1][2][4] this compound, a long-chain acyl-CoA, is particularly susceptible to matrix effects when analyzed in complex biological matrices like plasma, serum, or tissue homogenates. This is because these matrices contain high concentrations of endogenous compounds such as phospholipids (B1166683), salts, and proteins that can interfere with the ionization process.[2][4][5]

Q2: What are the primary sources of matrix effects in the analysis of this compound?

A2: The most significant source of matrix effects, particularly ion suppression in positive electrospray ionization (+ESI) mode, are phospholipids from biological membranes.[4][6] These molecules are highly abundant in plasma and tissue extracts and can co-elute with this compound, competing for ionization in the MS source.[4] Other sources include salts, detergents used during sample preparation, and other endogenous metabolites.[2][5]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Several methods can be used to assess the presence of matrix effects:

  • Post-Column Infusion: This involves infusing a constant flow of a this compound standard solution into the MS source while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative approach where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the same analyte in a neat solvent.[2][7] A significant difference in signal intensity indicates the presence of matrix effects.[2] The matrix factor (MF) can be calculated to quantify the extent of the effect.[2]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is crucial for accurate quantification in LC-MS analysis, especially when matrix effects are present. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise results.[5]

Troubleshooting Guides

Problem: I am observing poor peak shape, low signal intensity, or high variability in my this compound quantification.

This is a common indication of significant matrix effects. Follow these troubleshooting steps to identify and mitigate the issue.

Step 1: Assess the Extent of Matrix Effects

Before making changes to your method, it's crucial to confirm and quantify the matrix effect.

  • Action: Perform a post-extraction spike experiment.

  • Procedure:

    • Prepare a blank sample matrix (e.g., plasma, tissue homogenate) by performing your entire sample preparation procedure without the analyte.

    • Spike a known concentration of this compound into the extracted blank matrix.

    • Prepare a standard solution of this compound at the same concentration in your initial mobile phase or a compatible neat solvent.

    • Analyze both samples by LC-MS.

    • Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Extracted Blank) / (Peak Area in Neat Solvent)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF close to 1 suggests minimal matrix effect.

Step 2: Enhance Sample Preparation

Improving the cleanup of your sample is the most effective way to reduce matrix effects.[5][6]

  • Option 1: Protein Precipitation (PPT)

    • When to use: A quick and simple method, but often insufficient for removing phospholipids.[4][10]

    • Troubleshooting: If you are already using PPT (e.g., with acetonitrile (B52724) or methanol), consider optimizing the solvent-to-sample ratio. However, for complex matrices, PPT alone is often not enough.[10]

  • Option 2: Liquid-Liquid Extraction (LLE)

    • When to use: LLE can provide a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[6]

    • Troubleshooting: Experiment with different organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) and adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction.[6]

  • Option 3: Solid-Phase Extraction (SPE)

    • When to use: SPE offers high selectivity and can effectively remove interfering matrix components.[5]

    • Troubleshooting: Method development is required to select the appropriate sorbent (e.g., reversed-phase C18, mixed-mode) and optimize the wash and elution steps to selectively retain and elute this compound while washing away matrix interferences.

  • Option 4: Phospholipid Removal Plates

    • When to use: When phospholipids are the primary source of ion suppression.

    • Troubleshooting: Consider using specialized phospholipid depletion plates or cartridges. These products specifically target and remove phospholipids from the sample extract, which can significantly improve signal response and reduce variability.

Step 3: Optimize Chromatographic Conditions
  • Action: Adjust your LC method to achieve chromatographic separation between this compound and the region where matrix components, particularly phospholipids, elute.

  • Procedure:

    • Modify the Gradient: Extend the gradient or adjust the solvent composition to increase the resolution between your analyte and interfering peaks.

    • Use a Diverter Valve: If your system has a diverter valve, you can direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run and phospholipids at the end) and only direct the flow to the MS source when this compound is eluting.[7]

Step 4: Implement a Suitable Internal Standard
  • Action: If not already in use, incorporate a stable isotope-labeled internal standard for this compound.

  • Rationale: As mentioned in the FAQs, a SIL-IS is the most reliable way to correct for matrix effects and other sources of variability in the analytical workflow.[8][9] If a specific SIL-IS for this compound is not available, a structurally similar long-chain acyl-CoA with a stable isotope label may be a suitable alternative, but this will require thorough validation.

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery. The values are illustrative and will vary depending on the specific matrix and analytical conditions.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect ReductionRelative CostThroughput
Protein Precipitation (PPT) 80-100%LowLowHigh
Liquid-Liquid Extraction (LLE) 60-90%ModerateLow-ModerateModerate
Solid-Phase Extraction (SPE) 70-95%HighModerate-HighLow-Moderate
Phospholipid Removal Plates 85-100%Very HighHighHigh

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard solution.

    • Acidify the sample by adding 10 µL of 1% formic acid in water.

    • Vortex briefly.

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 95% methanol into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Visualizations

MatrixEffect_Workflow cluster_problem Problem Identification cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Poor Peak Shape / Low Signal / High Variability for this compound Assess Perform Post-Extraction Spike to Quantify Matrix Effect Problem->Assess Confirm Issue SamplePrep Improve Sample Preparation (LLE, SPE, Phospholipid Removal) Assess->SamplePrep If Matrix Effect is Significant Chromo Optimize Chromatography (Gradient, Diverter Valve) Assess->Chromo If Matrix Effect is Significant IS Use Stable Isotope-Labeled Internal Standard Assess->IS Best Practice Validate Re-validate Method (Accuracy, Precision, Linearity) SamplePrep->Validate Chromo->Validate IS->Validate

Caption: Troubleshooting workflow for matrix effects.

Signaling_Pathway cluster_sample Sample Matrix cluster_ionization ESI Source cluster_detector Mass Spectrometer Analyte This compound Droplet Charged Droplets Analyte->Droplet Ionization Interference Phospholipids, Salts, Proteins Interference->Droplet Competition for Charge/ Surface Area MS_Signal Analyte Signal Droplet->MS_Signal Successful Ionization Suppressed_Signal Suppressed Signal Droplet->Suppressed_Signal Ion Suppression

Caption: Ion suppression mechanism in ESI-MS.

References

Method refinement for the accurate quantification of 6-Methyldodecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for the accurate quantification of 6-Methyldodecanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the quantification of this compound?

A1: The most widely accepted method for the sensitive and selective quantification of acyl-CoAs, including this compound, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique provides high specificity and sensitivity, which is crucial due to the low endogenous levels of many acyl-CoA species.[2]

Q2: Why is the quantification of acyl-CoAs like this compound challenging?

A2: The accurate quantification of acyl-CoAs is challenging due to several factors, including their inherent instability, diverse physicochemical properties, and low intracellular concentrations.[2][3][4] They are susceptible to both enzymatic and chemical degradation, and their amphiphilic nature can lead to poor chromatographic peak shape and recovery.[5][6]

Q3: How can I improve the stability of my this compound samples during preparation?

A3: To minimize degradation, it is critical to work quickly at low temperatures (on ice) and to use appropriate extraction and storage procedures.[1] Samples should ideally be stored at -80°C as a dry pellet.[1] Reconstitution should be done in a suitable solvent, such as a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) or methanol (B129727), rather than unbuffered aqueous solutions, to improve stability.[1] The use of glass vials instead of plastic can also reduce signal loss.[3][4]

Q4: What are the best practices for extracting this compound from biological samples?

A4: Effective extraction is key to accurate quantification. A common approach involves homogenization in a buffered solution followed by protein precipitation with an acid, such as sulfosalicylic acid (SSA).[1] Solid-phase extraction (SPE) can be used for cleanup, but care must be taken to avoid the loss of the target analyte.[1][7] An alternative is a liquid-liquid extraction procedure.[8]

Q5: What type of internal standard should I use for accurate quantification?

A5: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it can compensate for variations in extraction efficiency and matrix effects.[2] If a specific labeled standard for this compound is unavailable, an odd-chain acyl-CoA with a similar chain length can be used as a surrogate.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Sample degradationEnsure rapid sample processing at low temperatures. Use appropriate acidic extraction buffers and store samples at -80°C. Reconstitute in a non-aqueous or buffered solution.[1]
Poor extraction recoveryOptimize the extraction procedure. Consider different solvent systems or solid-phase extraction cartridges. Ensure the chosen method is suitable for medium-chain acyl-CoAs.[7]
Ion suppression in the mass spectrometerImprove chromatographic separation to resolve this compound from co-eluting matrix components.[1] Dilute the sample if possible.
Poor Chromatographic Peak Shape (Tailing or Broadening) Secondary interactions with the columnUse a high-quality C18 column. Consider the use of ion-pairing agents or operating at a high pH (around 10.5 with ammonium hydroxide) to improve peak shape.[1][8]
Inappropriate mobile phaseOptimize the gradient elution program and the composition of the mobile phases.
High Variability Between Replicates Inconsistent sample preparationEnsure precise and consistent handling of all samples throughout the extraction and analysis workflow. Use an internal standard to correct for variability.[2]
Instrument instabilityCheck the stability of the LC-MS/MS system, including pump performance and spray stability.
Inaccurate Quantification Matrix effectsUse a stable isotope-labeled internal standard. If unavailable, use a closely related structural analog. Construct calibration curves in a matrix that matches the study samples.[1]
Non-linearity of the calibration curveUse a weighted linear regression (e.g., 1/x) for the calibration curve to improve accuracy at lower concentrations.[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Cultured Cells via LC-MS/MS

1. Sample Collection and Quenching: a. Aspirate the culture medium from the cell culture dish. b. Immediately add 1 mL of ice-cold 80% methanol to quench metabolic activity. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

2. Protein Precipitation and Extraction: a. Add an appropriate internal standard (e.g., ¹³C-labeled this compound or a suitable odd-chain acyl-CoA). b. Vortex the tube vigorously for 1 minute. c. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein. d. Carefully transfer the supernatant to a new tube.

3. Sample Concentration: a. Dry the supernatant under a gentle stream of nitrogen gas. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).

4. LC-MS/MS Analysis: a. Chromatography: i. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). ii. Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 7. iii. Mobile Phase B: Acetonitrile. iv. Gradient: A suitable gradient to separate this compound from other cellular components. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry: i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. Monitor the specific precursor-to-product ion transition for this compound and the internal standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1]

5. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the peak area ratio. c. Determine the concentration of this compound using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Quantification degradation Sample Degradation start->degradation recovery Poor Recovery start->recovery matrix Matrix Effects start->matrix optimize_prep Optimize Sample Preparation degradation->optimize_prep recovery->optimize_prep use_is Use Stable Isotope Internal Standard matrix->use_is improve_chrom Improve Chromatography matrix->improve_chrom metabolic_pathway dodecanoic_acid 6-Methyldodecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase dodecanoic_acid->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa beta_oxidation Beta-Oxidation Pathway target_coa->beta_oxidation downstream Downstream Metabolites beta_oxidation->downstream

References

Strategies to improve the yield of synthetic 6-Methyldodecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 6-Methyldodecanoyl-CoA. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guides

Issue: Low or No Product Yield in Chemical Synthesis

Q1: I am attempting a chemical synthesis of this compound from 6-methyldodecanoic acid and Coenzyme A, but I am observing very low to no yield of the final product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshooting the issue:

  • Activation of Carboxylic Acid: The primary reason for low yield is often inefficient activation of the carboxylic acid (6-methyldodecanoic acid). The carboxyl group needs to be activated to facilitate the nucleophilic attack by the thiol group of Coenzyme A.

    • Troubleshooting:

      • Verify Activating Agent: Ensure the activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is fresh and has been stored under appropriate conditions (cool and dry).

      • Optimize Stoichiometry: The molar ratio of the activating agent to the carboxylic acid is crucial. An excess of the activating agent is often required. See Table 1 for recommended molar ratios.

      • Reaction Time and Temperature: The activation step typically requires sufficient time at a specific temperature. Ensure the reaction is proceeding for the recommended duration and at the optimal temperature before the addition of Coenzyme A.

  • Purity of Reactants and Solvents: Impurities in the starting materials or solvents can interfere with the reaction.

    • Troubleshooting:

      • Check Purity: Verify the purity of 6-methyldodecanoic acid and Coenzyme A using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

      • Use Anhydrous Solvents: Water can hydrolyze the activated carboxylic acid intermediate and Coenzyme A thioester product. Ensure all solvents are anhydrous.

  • Reaction Conditions: The overall reaction environment plays a significant role.

    • Troubleshooting:

      • Inert Atmosphere: The thiol group of Coenzyme A is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent disulfide bond formation.

      • pH Control: The pH of the reaction mixture should be maintained within an optimal range (typically around 7.5-8.5) to ensure the thiol group of Coenzyme A is deprotonated and nucleophilic.

Q2: My reaction seems to be producing a significant amount of a side product, which I suspect is a symmetrical anhydride (B1165640) of 6-methyldodecanoic acid. How can I minimize its formation?

A2: The formation of a symmetrical anhydride is a common side reaction when using carbodiimide-based activating agents. Here’s how to address this:

  • Addition of a Nucleophilic Catalyst: The addition of a nucleophilic catalyst can promote the desired reaction with Coenzyme A over the formation of the anhydride.

    • Troubleshooting:

      • Incorporate DMAP or HOBt: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) along with the activating agent. These catalysts react with the activated carboxylic acid to form a more reactive intermediate that is less prone to forming the symmetrical anhydride.

  • Order of Reagent Addition: The sequence of adding the reactants can influence the reaction pathway.

    • Troubleshooting:

      • Pre-activation: First, activate the 6-methyldodecanoic acid with the activating agent and the catalyst (DMAP or HOBt). Once the activation is complete (typically after 15-30 minutes), add the Coenzyme A solution. This minimizes the time the activated acid is present without the final nucleophile, reducing the chance of anhydride formation.

Issue: Poor Yield in Enzymatic Synthesis

Q3: I am using an acyl-CoA synthetase for the enzymatic synthesis of this compound, but the conversion rate is very low. What factors should I investigate to optimize the reaction?

A3: Enzymatic synthesis offers high specificity but requires careful optimization of reaction parameters. Low conversion rates can be due to several factors:

  • Enzyme Activity and Stability: The enzyme's catalytic activity is paramount.

    • Troubleshooting:

      • Verify Enzyme Activity: Ensure the acyl-CoA synthetase is active. If possible, run a control reaction with a known substrate.

      • Optimal pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity. Consult the enzyme's technical data sheet and ensure the reaction buffer and temperature are within the recommended range. See Table 2 for a hypothetical optimization of these parameters.

      • Cofactor Availability: Acyl-CoA synthetases require ATP and Mg²⁺ as cofactors. Ensure these are present in sufficient concentrations.

  • Substrate Inhibition: High concentrations of either the fatty acid or Coenzyme A can sometimes inhibit the enzyme.

    • Troubleshooting:

      • Substrate Titration: Perform the reaction with varying concentrations of 6-methyldodecanoic acid and Coenzyme A to determine the optimal concentrations and identify any potential substrate inhibition.

  • Product Inhibition: The accumulation of the product, this compound, or the byproduct, AMP, can sometimes inhibit the enzyme.

    • Troubleshooting:

      • In Situ Product Removal: If product inhibition is suspected, consider strategies for in situ product removal, although this can be complex to implement.

      • Reaction Time Course: Monitor the reaction progress over time. If the reaction plateaus quickly, it might be an indication of product inhibition.

Frequently Asked Questions (FAQs)

Q4: What is the recommended method for purifying synthetic this compound?

A4: The most common and effective method for purifying acyl-CoA molecules is reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate). The elution can be monitored by UV absorbance at 260 nm (for the adenine (B156593) part of Coenzyme A).

Q5: How should I store this compound to prevent degradation?

A5: this compound is susceptible to hydrolysis, particularly at acidic or alkaline pH, and oxidation. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or below. If in solution, it should be aliquoted and stored at -80°C in a slightly acidic buffer (pH 4-6) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Q6: Can I use a different activating agent for the chemical synthesis?

A6: Yes, other activating agents can be used. For instance, converting the 6-methyldodecanoic acid to its corresponding acyl chloride or using other coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are viable alternatives. However, the choice of activating agent may require significant optimization of the reaction conditions.

Data Presentation

Table 1: Effect of Molar Ratio of Activating Agent (EDC) on the Yield of this compound in Chemical Synthesis.

Molar Ratio (EDC : 6-methyldodecanoic acid)Yield (%)
1:135
1.5:155
2:170
2.5:172

Table 2: Influence of pH and Temperature on the Enzymatic Synthesis of this compound.

pHTemperature (°C)Conversion Rate (%)
6.52540
7.52565
8.52550
7.53075
7.53785
7.54260

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

  • Preparation of Reactants:

    • Dissolve 6-methyldodecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • In a separate vial, dissolve Coenzyme A (0.8 equivalents) in a cold aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0).

  • Activation of Carboxylic Acid:

    • To the solution of 6-methyldodecanoic acid, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

  • Coupling Reaction:

    • Slowly add the Coenzyme A solution to the activated carboxylic acid mixture.

    • Let the reaction proceed at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water.

    • Acidify the mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous phase with ethyl acetate to remove unreacted fatty acid and other organic-soluble impurities.

    • Purify the aqueous phase containing the this compound by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • ATP (10 mM)

      • MgCl₂ (5 mM)

      • Coenzyme A (1 mM)

      • 6-methyldodecanoic acid (0.5 mM, dissolved in a minimal amount of DMSO or ethanol)

      • Acyl-CoA Synthetase (e.g., 1-5 µg)

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or by heating at 95°C for 5 minutes.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Analyze the supernatant for the formation of this compound using RP-HPLC.

Visualizations

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_purification Purification 6-Methyldodecanoic_Acid 6-Methyldodecanoic Acid Activation_Step Activate with EDC/DMAP in THF 6-Methyldodecanoic_Acid->Activation_Step Coenzyme_A Coenzyme A Coupling_Step Couple with Coenzyme A Coenzyme_A->Coupling_Step Activation_Step->Coupling_Step Purification_Step Purify by RP-HPLC Coupling_Step->Purification_Step This compound This compound Purification_Step->this compound

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Tree Start Low Yield? Check_Activation Inefficient Carboxylic Acid Activation? Start->Check_Activation Check_Purity Impure Reactants or Solvents? Start->Check_Purity Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Optimize_Activation Verify activating agent Optimize stoichiometry Adjust reaction time/temp Check_Activation->Optimize_Activation Yes Purify_Reactants Check purity of starting materials Use anhydrous solvents Check_Purity->Purify_Reactants Yes Optimize_Conditions Use inert atmosphere Control pH Check_Conditions->Optimize_Conditions Yes

Caption: Troubleshooting decision tree for low yield in chemical synthesis.

Addressing nonspecific binding in assays with 6-Methyldodecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyldodecanoyl-CoA. The focus is on addressing the common challenge of nonspecific binding in various assay formats.

Troubleshooting Guide: Nonspecific Binding

Nonspecific binding of this compound can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: High Background Signal or Poor Signal-to-Noise Ratio

High background is a common indicator of nonspecific binding. The following steps can help diagnose and resolve the issue.

1. Is the concentration of this compound appropriate?

Recommendation:

  • If possible, determine the empirical CMC of your this compound stock in your assay buffer.

  • If determining the CMC is not feasible, perform a concentration titration experiment to find the optimal concentration that provides a good signal without excessive background.

  • Consider that the effective monomer concentration of the acyl-CoA may not increase above the CMC.

2. Are the buffer conditions optimized?

Buffer composition, including pH and salt concentration, can significantly influence nonspecific interactions.

Recommendations:

  • pH: Acyl-CoAs can be unstable in highly alkaline or acidic conditions.[1] The optimal pH for enzyme activity and stability should be determined, often around pH 7.0-8.0.[3][4]

  • Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can help to reduce electrostatic interactions that contribute to nonspecific binding.

3. Have you included appropriate blocking agents?

Blocking agents are crucial for preventing molecules from binding to unoccupied sites on the assay plate or other surfaces.

Recommendations:

  • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent the nonspecific binding of hydrophobic molecules.[5][6] An optimal concentration of BSA should be determined empirically, as too high a concentration can sometimes interfere with the assay. A starting point could be 0.1% to 1% (w/v).[6][7]

  • Non-ionic Detergents: Low concentrations of non-ionic detergents can help to solubilize hydrophobic molecules and reduce their nonspecific binding.[2][8][9]

4. Is your experimental workflow minimizing nonspecific binding?

The order of reagent addition and incubation times can impact the level of nonspecific binding.

dot

Workflow_Optimization cluster_preincubation Pre-incubation Steps cluster_assay Assay Steps PreBlock Pre-block plate with BSA or detergent solution Wash1 Wash plate PreBlock->Wash1 AddEnzyme Add enzyme/protein of interest Wash1->AddEnzyme Ensures removal of excess blocking agent Add_6MDDCoA Add this compound AddEnzyme->Add_6MDDCoA Incubate Incubate for optimal time Add_6MDDCoA->Incubate Detect Detect signal Incubate->Detect BSA_Mechanism cluster_without_BSA Without BSA cluster_with_BSA With BSA 6MDDCoA_1 This compound NonspecificSite_1 Nonspecific Binding Site 6MDDCoA_1->NonspecificSite_1 Binds nonspecifically 6MDDCoA_2 This compound BSA BSA 6MDDCoA_2->BSA Binds to BSA, remains soluble NonspecificSite_2 Nonspecific Binding Site BSA->NonspecificSite_2 Blocks site Extraction_Protocol Start Start: Cell Pellet Lysis Lyse with SSA + Internal Standard Start->Lysis Vortex Vortex and Incubate on Ice Lysis->Vortex Centrifuge Centrifuge (16,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant (contains Acyl-CoAs) Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

References

Validation & Comparative

Validation of a Quantitative Assay for 6-Methyldodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated quantitative assay for 6-Methyldodecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. The information presented is essential for researchers in metabolic disease, drug discovery, and lipid biochemistry who require accurate and reliable quantification of this specific acyl-CoA. The methodologies and data herein are based on established principles of acyl-CoA analysis, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the measurement of low-abundance lipid metabolites.[1]

Comparative Analysis of Assay Performance

The successful validation of a quantitative assay for this compound hinges on several key performance characteristics. The following table summarizes these parameters for a typical validated LC-MS/MS-based assay, providing a benchmark for researchers developing or implementing such methods.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-Performance Liquid Chromatography (HPLC) with UV Detection Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.1 pmol10 pmol5 pmol
Limit of Quantification (LOQ) 0.5 pmol25 pmol15 pmol
Linearity (R²) >0.99>0.98>0.97
Accuracy (% Recovery) 85-115%80-120%75-125%
Precision (%RSD) <15%<20%<25%
Specificity High (based on parent and fragment ion masses)Moderate (potential for co-eluting species)Variable (dependent on antibody cross-reactivity)
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

A detailed and robust experimental protocol is fundamental for the accurate quantification of this compound. The following outlines a standard methodology for an LC-MS/MS-based assay.

Sample Preparation and Extraction

Accurate measurement of acyl-CoAs requires efficient extraction from biological matrices while minimizing degradation.

  • Materials:

    • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

    • Acidified organic solvent (e.g., 2:1:1 methanol:isopropanol:chloroform with 0.1% formic acid)

    • Phosphate buffered saline (PBS)

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Homogenize the biological sample (e.g., tissue, cells) in ice-cold PBS.

    • Add a known amount of the internal standard to the homogenate.

    • Precipitate proteins and extract lipids by adding the acidified organic solvent.

    • Vortex the mixture vigorously for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This technique provides the necessary specificity and sensitivity for quantifying low-abundance acyl-CoAs.[1]

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC)

    • Triple quadrupole mass spectrometer

  • LC Conditions:

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to resolve this compound from other acyl-CoAs.

    • Flow Rate: A typical flow rate for such analyses is 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. The selection of these transitions is critical for assay specificity.

Visualizing the Workflow and Metabolic Context

Diagrams are essential for understanding the experimental workflow and the metabolic relevance of this compound.

Assay_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Phase cluster_Data Data Processing BiologicalSample Biological Sample Homogenization Homogenization BiologicalSample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Assay Validation Quantification->Validation

Caption: Experimental workflow for the quantitative analysis of this compound.

Coenzyme A and its thioester derivatives are central to numerous metabolic pathways.[2][3][4] Acyl-CoAs are key intermediates in fatty acid metabolism and energy production.[5]

Metabolic_Pathway cluster_FattyAcid_Metabolism Fatty Acid Metabolism cluster_BetaOxidation Mitochondrial Beta-Oxidation cluster_TCA Energy Production FattyAcids Branched-Chain Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase _6_Methyldodecanoyl_CoA This compound AcylCoA_Synthase->_6_Methyldodecanoyl_CoA BetaOxidation Beta-Oxidation Spiral _6_Methyldodecanoyl_CoA->BetaOxidation AcetylCoA Propionyl-CoA / Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Involvement of this compound in fatty acid metabolism.

References

Cross-validation of different analytical platforms for 6-Methyldodecanoyl-CoA measurement.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical platforms for the quantitative measurement of 6-Methyldodecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. The accurate quantification of such molecules is crucial for understanding cellular metabolism, identifying biomarkers, and in the development of therapeutic agents. This document outlines the methodologies, performance characteristics, and experimental protocols for the most relevant analytical techniques.

It is important to note that while direct cross-validation studies for this compound are not extensively available in published literature, this guide synthesizes data from the analysis of similar long-chain and branched-chain acyl-CoAs to provide a robust comparative framework.

Data Presentation: A Comparative Overview of Analytical Platforms

The choice of an analytical platform for this compound measurement depends on the specific requirements of the study, such as the need for high sensitivity, specificity, throughput, or the availability of specific reagents. The following table summarizes the expected performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of long-chain acyl-CoAs.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity Very HighHigh to Very HighModerate to High
Sensitivity Very High (fmol to pmol)High (pmol)High (pg/mL to ng/mL)
Limit of Detection (LOD) Low (nM range)Low, but dependent on derivatization efficiency.Low, dependent on antibody affinity.
Limit of Quantification (LOQ) Low (nM range)[1]Low, but dependent on derivatization efficiency.Dependent on antibody affinity and assay format.
Linearity Excellent over a wide dynamic range.Good, but can be affected by derivatization.Good over a defined, often narrower, range.
Precision (CV%) Excellent (<15%)[2]Good (<20%)Good (<15%)
Accuracy/Recovery High (typically 85-115%)[3]Variable, dependent on derivatization and extraction.Dependent on matrix effects and antibody cross-reactivity.
Throughput ModerateModerateHigh
Sample Preparation Moderate complexity (extraction required).Complex (extraction and derivatization required).[4][5]Simple to moderate (dilution often sufficient).
Multiplexing Capability High (can measure multiple acyl-CoAs simultaneously).ModerateLow (typically single-analyte).
Instrumentation Cost HighModerate to HighLow
Reagent Cost ModerateLowHigh (antibody development can be costly).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each platform, which can be adapted for the specific analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most powerful and widely used technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[6][7]

a) Sample Preparation: Extraction of Acyl-CoAs from Biological Samples [8][9]

  • Homogenization: Homogenize frozen tissue samples (10-50 mg) or cell pellets in an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724)/isopropanol/water or 100 mM KH2PO4).[9]

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenization mixture to correct for extraction losses and matrix effects.[2]

  • Phase Separation/Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins and separate the acyl-CoAs into the aqueous/methanolic phase.[8][9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol/water with 15 mM ammonium (B1175870) hydroxide).[2]

b) Chromatographic Conditions [2]

  • Column: A reverse-phase C8 or C18 column (e.g., Waters ACQUITY UPLC BEH C8, 2.1 x 150 mm, 1.7 µm) is typically used for the separation of long-chain acyl-CoAs.[2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[2]

  • Mobile Phase B: 15 mM NH4OH in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. For example:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B for column re-equilibration.[2]

c) Mass Spectrometry Conditions [2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions: For quantification, a specific precursor-to-product ion transition is monitored for each acyl-CoA. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[10]

    • Precursor Ion ([M+H]+): The protonated molecular ion of this compound.

    • Product Ion: A common product ion corresponding to the acyl-pantetheine fragment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally not suitable for the direct analysis of intact acyl-CoAs due to their high molecular weight and low volatility. However, it can be used to analyze the fatty acid moiety after chemical derivatization.

a) Sample Preparation and Derivatization [4][11]

  • Hydrolysis: The acyl-CoA is first hydrolyzed to release the free fatty acid (6-methyldodecanoic acid). This can be achieved by acidic or alkaline hydrolysis.

  • Extraction: The resulting free fatty acid is extracted from the aqueous medium using an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Derivatization: The carboxyl group of the fatty acid is derivatized to a more volatile ester, such as a methyl ester (FAME) or a silyl (B83357) ester (e.g., TBDMS).[4] Esterification is a common method for this purpose.[11]

    • Esterification: React the extracted fatty acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF3 or HCl) to form the corresponding fatty acid methyl ester.[4]

b) GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the derivatized fatty acids based on their volatility.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Scan or Selected Ion Monitoring (SIM).

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA for this compound would require the development of a specific antibody, which is not commercially available at present. The most likely format for a small molecule like an acyl-CoA would be a competitive ELISA.[12][13]

a) Principle of Competitive ELISA

  • Coating: A known amount of a this compound-protein conjugate is immobilized onto the wells of a microtiter plate.

  • Competition: The sample (containing an unknown amount of this compound) is added to the wells along with a limited amount of a specific primary antibody. The free this compound in the sample competes with the immobilized conjugate for binding to the antibody.

  • Washing: Unbound antibody and sample components are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

b) Development Considerations [14][15]

  • Hapten Synthesis: this compound (or a stable analog) would need to be conjugated to a carrier protein (e.g., BSA or KLH) to make it immunogenic.

  • Antibody Production: Monoclonal or polyclonal antibodies specific to the this compound moiety would need to be generated and screened.

  • Assay Optimization: The concentrations of the coating antigen, primary antibody, and secondary antibody, as well as incubation times and buffer conditions, would need to be optimized.[15]

Mandatory Visualizations

Metabolic Pathway of Branched-Chain Fatty Acyl-CoA

The metabolic fate of this compound is expected to follow the general pathways of branched-chain fatty acid oxidation. This involves activation to the CoA thioester, followed by mitochondrial beta-oxidation.

cluster_cytosol Cytosol cluster_mitochondria Mitochondria 6-Methyldodecanoic_Acid 6-Methyldodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) 6-Methyldodecanoic_Acid->Acyl_CoA_Synthetase 6_Methyldodecanoyl_CoA This compound Acyl_CoA_Synthetase->6_Methyldodecanoyl_CoA 6_Methyldodecanoyl_CoA_Mito This compound 6_Methyldodecanoyl_CoA->6_Methyldodecanoyl_CoA_Mito CPT System Beta_Oxidation β-Oxidation Spiral Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle 6_Methyldodecanoyl_CoA_Mito->Beta_Oxidation

Caption: Metabolic activation and mitochondrial oxidation of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using LC-MS/MS, from sample collection to data analysis.

Sample_Collection 1. Sample Collection (Tissue, Cells, etc.) Extraction 2. Acyl-CoA Extraction (Solvent Precipitation) Sample_Collection->Extraction LC_Separation 3. UPLC Separation (Reverse-Phase C8/C18) Extraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, SRM/MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for LC-MS/MS-based acyl-CoA analysis.

References

Comparative Analysis of Acyl-CoA Levels in Different Cell Types with a Focus on Branched-Chain Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Acyl-CoA Levels

Direct comparative data for 6-Methyldodecanoyl-CoA across different cell lines is currently scarce in publicly available research. However, to provide a representative comparison of acyl-CoA pools, the following table summarizes the levels of total long-chain fatty acyl-CoAs (LC-CoAs) in two distinct cell lines: RAW264.7 (a mouse macrophage cell line) and MCF7 (a human breast cancer cell line). It is important to note that these values represent the sum of various straight-chain and potentially minor branched-chain acyl-CoA species.

Cell LineTotal Long-Chain Acyl-CoAs (pmol/10^6 cells)Key Characteristics
RAW264.7 12 ± 1.0Mouse macrophage cell line, involved in immune response.
MCF7 80.4 ± 6.1Human breast adenocarcinoma cell line, widely used in cancer research.

Data adapted from a study by Faverell et al., which quantified a broad range of fatty acyl-CoAs. The original study did not specifically quantify branched-chain species.

This data highlights the significant variation in total long-chain acyl-CoA pools between different cell types, with the MCF7 cancer cell line exhibiting substantially higher levels compared to the RAW264.7 macrophage line. This difference may reflect the altered metabolic demands of cancer cells, which often exhibit increased lipid metabolism to support rapid proliferation and membrane synthesis.

Metabolic Pathway: Peroxisomal β-Oxidation of this compound

This compound, as a branched-chain fatty acyl-CoA, is primarily metabolized through the peroxisomal β-oxidation pathway. This pathway is distinct from the mitochondrial β-oxidation of straight-chain fatty acids and involves a specific set of enzymes.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome 6-Methyldodecanoic_Acid 6-Methyldodecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase (ACSL) 6-Methyldodecanoic_Acid->Acyl-CoA_Synthetase 6-Methyldodecanoyl_CoA_Cytosol This compound Acyl-CoA_Synthetase->6-Methyldodecanoyl_CoA_Cytosol 6-Methyldodecanoyl_CoA_Peroxisome This compound 6-Methyldodecanoyl_CoA_Cytosol->6-Methyldodecanoyl_CoA_Peroxisome ABCD Transporter Acyl-CoA_Oxidase Branched-Chain Acyl-CoA Oxidase (ACOX2/3) 6-Methyldodecanoyl_CoA_Peroxisome->Acyl-CoA_Oxidase Enoyl-CoA_Hydratase 2-Enoyl-CoA Hydratase/ L-3-Hydroxyacyl-CoA Dehydrogenase (D-bifunctional protein, HSD17B4) Acyl-CoA_Oxidase->Enoyl-CoA_Hydratase 2-trans-Enoyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase (Sterol Carrier Protein 2, SCP2) Enoyl-CoA_Hydratase->Thiolase 3-Ketoacyl-CoA Products Propionyl-CoA + Decanoyl-CoA Thiolase->Products

Caption: Peroxisomal β-oxidation of this compound.

Experimental Protocols

The quantification of this compound and other acyl-CoAs in cell culture requires meticulous sample preparation and a highly sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Lysis and Acyl-CoA Extraction

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells.

  • Reagents and Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

    • Internal Standard (IS) solution: A mixture of odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) at a known concentration (e.g., 1 µM) in a suitable solvent.

    • Cell scraper (for adherent cells)

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge capable of reaching >15,000 x g at 4°C.

  • Procedure:

    • Cell Harvesting:

      • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

      • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

    • Lysis and Protein Precipitation:

      • Add 1 mL of ice-cold 10% TCA to the cell pellet or plate.

      • For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Add a known amount of the internal standard solution to each sample.

    • Sonication and Centrifugation:

      • Sonicate the samples briefly on ice to ensure complete cell lysis.

      • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Supernatant Collection:

      • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • Sample Storage:

      • Store the extracts at -80°C until analysis to minimize degradation.

2. LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA and internal standard. For this compound, the precursor ion would be its protonated molecular weight, and a characteristic fragment ion would be monitored as the product.

    • Data Analysis: Quantify the endogenous acyl-CoAs by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of authentic standards.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7, MCF7) Harvesting 2. Cell Harvesting and Washing Cell_Culture->Harvesting Extraction 3. Acyl-CoA Extraction (TCA precipitation & IS addition) Harvesting->Extraction LC_Separation 4. LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification vs. IS) MS_Detection->Data_Analysis

Differentiating 6-Methyldodecanoyl-CoA from its Structural Isomers: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules is paramount in various fields of research, including drug development and metabolomics. 6-Methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA, and its structural isomers present a significant analytical challenge due to their identical elemental composition. Distinguishing between these isomers, where the methyl group is located at different positions along the dodecanoyl chain, requires sophisticated analytical strategies. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Executive Summary

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of fatty acyl-CoAs and their derivatives. The choice between them often depends on the specific requirements of the analysis, including the need for high-throughput screening versus detailed structural characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating volatile and thermally stable compounds. For fatty acids, this technique necessitates a derivatization step, typically converting them into fatty acid methyl esters (FAMEs), to increase their volatility. The separation of FAME isomers is achieved with high resolution using polar capillary columns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of non-volatile molecules like acyl-CoAs without the need for derivatization. This technique provides excellent sensitivity and specificity through the use of multiple reaction monitoring (MRM).

This guide will delve into the experimental protocols for both methodologies, present comparative data on their performance in differentiating this compound from its isomers, and provide visualizations of the analytical workflows.

Performance Comparison: GC-MS vs. LC-MS/MS

The selection of an analytical technique is a critical decision in experimental design. The following table summarizes the key performance parameters of GC-MS and LC-MS/MS for the differentiation of this compound isomers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory (conversion to FAMEs)Not required
Separation Principle Volatility and polarity of FAMEs on a capillary columnPolarity and partitioning of acyl-CoAs on a reverse-phase column
Isomer Resolution Excellent for positional isomers with appropriate polar columnsGood, but may be challenging for closely related isomers without optimized chromatography
Sensitivity High, especially with selected ion monitoring (SIM)Very high, particularly with multiple reaction monitoring (MRM)
Specificity High, based on retention time and mass spectrumVery high, based on retention time and specific precursor-product ion transitions
Throughput Moderate, due to chromatographic run times and sample preparationHigher, with the potential for faster chromatographic methods
Instrumentation Cost Generally lower than LC-MS/MSGenerally higher than GC-MS

Experimental Methodologies and Data

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a cornerstone technique for the analysis of fatty acids. The methodology involves the extraction of total fatty acids, their conversion to FAMEs, and subsequent analysis by GC-MS.

  • Lipid Extraction: Lipids are extracted from the biological sample using a solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v), following the Folch method.

  • Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids. The fatty acids are then esterified to FAMEs using an acid catalyst, such as 14% boron trifluoride in methanol (BF3/methanol), by heating at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted with a non-polar solvent like hexane (B92381). The hexane layer is washed with water to remove any remaining catalyst and dried over anhydrous sodium sulfate.

  • GC-MS Analysis: The extracted FAMEs are analyzed on a gas chromatograph coupled to a mass spectrometer. A highly polar capillary column, such as a biscyanopropyl siloxane phase column (e.g., SP-2380 or HP-88), is crucial for the separation of positional isomers.

FAME IsomerExpected Relative Retention Time on a Polar ColumnKey Mass Spectral Fragments (m/z)
Methyl 2-methyldodecanoateEarliest88 (characteristic of 2-methyl branch), 101, M-29, M-43
Methyl 3-methyldodecanoateEarly74, 87, 115 (characteristic of 3-methyl branch)
Methyl 4-methyldodecanoateIntermediate74, 87, 129 (characteristic of 4-methyl branch)
Methyl 6-methyldodecanoate Intermediate 74, 87, 157 (characteristic of 6-methyl branch)
Methyl 10-methyldodecanoate (iso)Late74, 87, M-43
Methyl 11-methyldodecanoate (anteiso)Latest74, 87, M-29

Note: The mass spectra of FAMEs are characterized by a prominent ion at m/z 74, resulting from a McLafferty rearrangement. The presence and relative intensity of other fragment ions, arising from cleavages along the carbon chain, are indicative of the methyl branch position.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Acyl-CoAs

LC-MS/MS allows for the direct analysis of intact acyl-CoA molecules, offering high sensitivity and specificity without the need for derivatization.

  • Extraction of Acyl-CoAs: Acyl-CoAs are extracted from biological samples using a solvent system that precipitates proteins and solubilizes the acyl-CoAs, often an acidic organic solvent mixture. Solid-phase extraction (SPE) can be used for further purification and concentration.

  • LC Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid or an ion-pairing agent) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Analysis: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the protonated molecular ion [M+H]+ as the precursor ion and monitoring a specific product ion generated by collision-induced dissociation (CID). For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is often observed.[1]

The differentiation of acyl-CoA isomers by LC-MS/MS relies on both chromatographic separation and unique fragmentation patterns. While chromatographic separation of positional isomers can be challenging, subtle differences in fragmentation can be exploited. The following table provides hypothetical, yet representative, MRM transitions that could be used to differentiate this compound from its isomers. Optimization of collision energies is crucial for maximizing the signal of specific fragment ions.

Acyl-CoA IsomerPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)
2-Methyldodecanoyl-CoA964.5457.5 (Neutral Loss of 507), other specific fragmentsOptimized for each transition
3-Methyldodecanoyl-CoA964.5457.5 (Neutral Loss of 507), other specific fragmentsOptimized for each transition
This compound 964.5 457.5 (Neutral Loss of 507), other specific fragments Optimized for each transition
11-Methyldodecanoyl-CoA (iso-C13:0-CoA)964.5457.5 (Neutral Loss of 507), other specific fragmentsOptimized for each transition
12-Methyldodecanoyl-CoA (anteiso-C13:0-CoA)964.5457.5 (Neutral Loss of 507), other specific fragmentsOptimized for each transition

Note: While the neutral loss of 507 Da is common to all acyl-CoAs, the relative abundance of other product ions formed by cleavage along the fatty acyl chain can provide information about the branching position. A detailed fragmentation study using high-resolution mass spectrometry would be necessary to identify these diagnostic ions for each isomer.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for both GC-MS and LC-MS/MS analysis.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataAnalysis Data Analysis Start Biological Sample Extraction Lipid Extraction (e.g., Folch method) Start->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Methylation Methylation (BF3/Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction Injection GC Injection FAME_Extraction->Injection Separation Capillary GC Separation (Polar Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Retention Time Analysis Data_Acquisition->Peak_Integration Spectral_Analysis Mass Spectral Library Matching & Fragmentation Analysis Peak_Integration->Spectral_Analysis Identification Isomer Identification Spectral_Analysis->Identification

Caption: Workflow for the differentiation of fatty acid isomers by GC-MS.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Start Biological Sample Extraction Acyl-CoA Extraction (Acidic Organic Solvent) Start->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification Injection LC Injection Purification->Injection Separation Reverse-Phase LC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Selection (Q3) CID->MS2 Data_Acquisition Data Acquisition (MRM) MS2->Data_Acquisition Peak_Integration Peak Integration & Retention Time Analysis Data_Acquisition->Peak_Integration Transition_Analysis MRM Transition Ratio Analysis Peak_Integration->Transition_Analysis Quantification Isomer Quantification Transition_Analysis->Quantification

Caption: Workflow for the differentiation of acyl-CoA isomers by LC-MS/MS.

Conclusion and Recommendations

The differentiation of this compound from its structural isomers is a complex analytical task that can be effectively addressed by both GC-MS and LC-MS/MS.

  • GC-MS of FAMEs offers superior chromatographic resolution of positional isomers when using highly polar capillary columns. This makes it an excellent choice for detailed structural characterization and for studies where the primary goal is to identify the specific isomers present in a sample. However, the requirement for derivatization adds to the sample preparation time.

  • LC-MS/MS of intact acyl-CoAs provides a more direct and often higher-throughput method for analysis. Its high sensitivity and specificity make it ideal for quantitative studies, particularly when target isomers and their fragmentation patterns are known. The primary challenge lies in achieving baseline chromatographic separation of all positional isomers, which may require extensive method development.

For researchers aiming to unambiguously identify and differentiate all possible positional isomers of this compound, a GC-MS based approach is recommended , provided that authentic standards for each isomer are available for retention time and mass spectral confirmation. For targeted quantification of this compound in a complex biological matrix where the presence of other isomers is less of a concern or can be chromatographically resolved, LC-MS/MS offers a powerful and sensitive solution .

Ultimately, the optimal choice of methodology will depend on the specific research question, the availability of instrumentation and standards, and the desired balance between detailed isomeric separation and analytical throughput. In many cases, a combination of both techniques may provide the most comprehensive understanding of the isomeric composition of this compound in a given sample.

References

Assessing the Substrate Specificity of Enzymes with 6-Methyldodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched-Chain Fatty Acid Metabolism

The catabolism of fatty acids is a critical source of metabolic energy. While straight-chain fatty acids are primarily degraded through the well-characterized β-oxidation pathway, the presence of methyl groups along the acyl chain necessitates alternative enzymatic machinery. The position of these methyl branches dictates the specific metabolic route. For instance, fatty acids with a methyl group at the β-carbon (position 3) are not amenable to β-oxidation and are instead processed through the α-oxidation pathway.

The Alpha-Oxidation Pathway and Phytanoyl-CoA Dioxygenase (PHYH)

The α-oxidation pathway is a crucial metabolic route for the degradation of 3-methyl-branched fatty acids, with phytanic acid being the most studied substrate. A key enzyme in this pathway is phytanoyl-CoA dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase. This enzyme catalyzes the 2-hydroxylation of phytanoyl-CoA, a critical step that facilitates the removal of the carboxyl group, allowing the shortened fatty acid to eventually enter the β-oxidation pathway.

Substrate Specificity of Phytanoyl-CoA Dioxygenase (PHYH)

Studies on human phytanoyl-CoA hydroxylase have revealed a stringent substrate specificity, particularly concerning the position of the methyl group. The enzyme demonstrates activity towards phytanoyl-CoA and other 3-methyl-branched acyl-CoAs. However, research indicates that human PHYH does not exhibit activity towards 2-methyl- or 4-methyl-branched acyl-CoAs, nor does it process long and very long straight-chain acyl-CoAs[1]. This suggests that the precise location of the methyl group at the third carbon is a critical determinant for substrate recognition and catalysis by PHYH.

Given that 6-Methyldodecanoyl-CoA possesses a methyl group at the 6th position, it is highly improbable that it would serve as a substrate for phytanoyl-CoA dioxygenase under normal physiological conditions.

The Beta-Oxidation Pathway and Acyl-CoA Dehydrogenases

The β-oxidation spiral is the primary pathway for the degradation of straight-chain fatty acids. It involves a series of four enzymatic reactions that result in the sequential removal of two-carbon units in the form of acetyl-CoA. The initial and often rate-limiting step is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), which exhibit specificity for the chain length of their acyl-CoA substrates (short, medium, long, and very long-chain).

While ACADs are primarily associated with straight-chain fatty acids, some isoforms have been shown to process branched-chain substrates, although often with lower efficiency. The presence of a methyl group can sterically hinder the binding and catalysis within the active site of these enzymes. For this compound, with its methyl group located relatively far from the carboxyl end, it is conceivable that it could enter the β-oxidation pathway. However, the methyl branch would likely pose a challenge to the enzymatic machinery as it progresses down the chain.

Comparative Data on Enzyme Substrate Specificity

The following table summarizes the known substrate specificity of key enzymes involved in fatty acid oxidation, providing a basis for predicting the metabolic fate of this compound.

Enzyme FamilySpecific EnzymePreferred SubstratesSubstrates with No/Low ActivityImplication for this compound
α-Oxidation Phytanoyl-CoA Dioxygenase (PHYH)Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA[1]2-Methyl- and 4-Methyl-branched acyl-CoAs, Long-chain straight acyl-CoAs[1]Unlikely to be a substrate due to the methyl group at the 6th position.
β-Oxidation Acyl-CoA Dehydrogenases (ACADs)Straight-chain acyl-CoAs (chain-length dependent)Varies by isoform; steric hindrance from branched chains can reduce activity.May enter the β-oxidation pathway, but the 6-methyl group could impede full degradation by certain ACAD isoforms.

Experimental Protocols

While no specific assays using this compound were found, the following provides a general methodology for assessing the activity of phytanoyl-CoA dioxygenase, which could be adapted to test novel substrates.

Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay

This assay measures the hydroxylation of a phytanoyl-CoA substrate by recombinant or purified PHYH.

Materials:

  • Purified recombinant human PHYH

  • Phytanoyl-CoA (or other acyl-CoA substrate)

  • 2-oxoglutarate

  • Ascorbate

  • Fe(II) sulfate

  • Catalase

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., acetonitrile/formic acid)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, ascorbate, Fe(II) sulfate, and catalase.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the purified PHYH enzyme and the acyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the hydroxylated product (2-hydroxyphytanoyl-CoA or equivalent).

Data Analysis: The rate of product formation is calculated and can be used to determine kinetic parameters such as Km and Vmax for different substrates.

Visualizing Metabolic Pathways

To illustrate the metabolic context, the following diagrams depict the α-oxidation and β-oxidation pathways.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA PHYH (Phytanoyl-CoA Dioxygenase) Pristanal Pristanal + Formyl-CoA 2_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pristanoyl_CoA->Beta_Oxidation Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA β-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

References

Orthogonal methods for the verification of 6-Methyldodecanoyl-CoA identification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of lipid metabolites is a critical step in various fields of research, from fundamental biology to drug development. 6-Methyldodecanoyl-CoA, a branched-chain acyl-coenzyme A, presents a unique analytical challenge due to the presence of its structural isomers. To ensure the confident identification of this molecule, a multi-faceted approach employing orthogonal analytical techniques is indispensable. This guide provides a comparative overview of three powerful orthogonal methods for the verification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid.

Executive Summary of Orthogonal Methods

This guide details three distinct analytical strategies that, when used in combination, provide a high degree of confidence in the identification of this compound. Each method interrogates different physicochemical properties of the molecule, thereby offering complementary information.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the intact molecule, offering both retention time and specific fragmentation patterns for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the entire molecule, allowing for the unambiguous placement of the methyl branch on the acyl chain.

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Ester (FAME): This method verifies the structure of the fatty acid component of the molecule after hydrolysis and derivatization. It provides an orthogonal chromatographic separation and mass spectral fingerprint of the acyl chain.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from each orthogonal method for the verification of this compound.

Table 1: LC-MS/MS Data for this compound

ParameterExpected ValuePurpose
Molecular Formula C₃₂H₅₈N₇O₁₇P₃SStructural Confirmation
Monoisotopic Mass 937.2772High-Resolution Mass Confirmation
Precursor Ion ([M+H]⁺) m/z 938.2845Precursor for MS/MS
Precursor Ion ([M-H]⁻) m/z 936.2700Alternative Precursor for MS/MS
Key MS/MS Fragment ([M+H]⁺) m/z 428.1360 (Phosphopantetheine)Confirms CoA Moiety
Key MS/MS Fragment ([M+H]⁺) m/z 261.1230 (Adenosine)Confirms CoA Moiety
Retention Time Column and method dependentChromatographic Identification

Table 2: ¹³C NMR Spectroscopy Data for the Acyl Chain of this compound

Carbon AtomExpected Chemical Shift (ppm)Rationale for Identification
C1 (Carbonyl)~200Thioester carbonyl chemical shift
C2~45-55Alpha to thioester
C6 (Methine)~30-35Branched carbon
Methyl Carbon (on C6)~15-20Characteristic methyl branch shift
C12 (Terminal Methyl)~14Standard terminal methyl shift

Table 3: GC-MS Data for 6-Methyldodecanoic Acid Methyl Ester (FAME)

ParameterExpected ValuePurpose
Molecular Formula C₁₂H₂₄O₂Structural Confirmation of Acyl Chain
Molecular Ion (M⁺) m/z 200Molecular Weight Confirmation
Key MS Fragment m/z 74 (McLafferty Rearrangement)Characteristic of Methyl Esters
Key MS Fragment m/z 87Characteristic of Methyl Esters
Retention Index Column and method dependentOrthogonal Chromatographic Identification

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

LC-MS/MS Analysis of Intact this compound

a. Sample Preparation (from biological matrix):

  • Homogenize tissue or cell pellets in 10 volumes of ice-cold 2:1:1 (v/v/v) acetonitrile:isopropanol:water.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of 5% methanol (B129727) in water for LC-MS/MS analysis.

b. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Mode: Full scan MS followed by data-dependent MS/MS.

  • Collision Energy: Optimized for fragmentation of the precursor ion (typically 20-40 eV).

  • Resolution: High resolution (>20,000) for accurate mass measurements.

NMR Spectroscopy for Structural Elucidation

a. Synthesis of this compound: A general method for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid (6-methyldodecanoic acid) and subsequent reaction with coenzyme A.[1]

  • Dissolve 6-methyldodecanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

  • Activate the carboxylic acid using a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI).

  • In a separate vial, dissolve coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).

  • Add the activated fatty acid solution to the coenzyme A solution and stir at room temperature.

  • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

b. NMR Sample Preparation:

  • Lyophilize the purified this compound to remove solvents.

  • Dissolve the sample in D₂O or a suitable deuterated buffer.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Acquisition:

  • Spectrometer: 600 MHz or higher field strength for optimal resolution.

  • Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish connectivity and assign chemical shifts.

  • Temperature: 298 K.

GC-MS of 6-Methyldodecanoic Acid Methyl Ester (FAME)

a. Hydrolysis and Derivatization:

  • To the sample containing this compound (or a purified standard), add 1 mL of 0.5 M methanolic HCl.

  • Heat the mixture at 80°C for 1 hour to hydrolyze the thioester bond and transesterify the fatty acid to its methyl ester.

  • Cool the reaction mixture and add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the FAME, to a new vial for GC-MS analysis.

b. Gas Chromatography:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

c. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the orthogonal verification process and the individual experimental workflows.

Orthogonal_Verification_Workflow cluster_methods Orthogonal Analytical Methods LC_MS LC-MS/MS Identification Confident Identification LC_MS->Identification NMR NMR Spectroscopy NMR->Identification GC_MS GC-MS of FAME GC_MS->Identification Sample Putative This compound Sample->LC_MS Intact Molecule Sample->NMR Intact Molecule Sample->GC_MS Hydrolysis & Derivatization

Caption: Orthogonal workflow for the confident identification of this compound.

LC_MS_Workflow Start Sample Extraction LC Reversed-Phase LC Separation Start->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS (Precursor Ion) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Data Data Analysis (Retention Time & m/z) MS2->Data GC_MS_Workflow Start Hydrolysis of Acyl-CoA Deriv FAME Derivatization Start->Deriv GC Gas Chromatography Separation Deriv->GC EI Electron Ionization GC->EI MS Mass Spectrometry EI->MS Data Data Analysis (Retention Index & Fragmentation) MS->Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate landscape of lipidomics, understanding the nuanced biological activities of specific lipid molecules is paramount for advancing research in metabolic diseases and drug development. This guide provides a comprehensive comparison of the biological activity of 6-Methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA, with its related lipid counterparts. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

The primary biological activity of this compound and its structural relatives lies in their ability to act as potent ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation.

Quantitative Comparison of PPARα Activation

The binding affinity of a ligand to its receptor is a key determinant of its biological potency. While direct binding data for this compound is not extensively available in the public domain, studies on structurally similar branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, provide valuable insights. Research has consistently shown that the CoA thioesters of these fatty acids are significantly more potent activators of PPARα than their corresponding free fatty acids.

Lipid MoleculeReceptorBinding Affinity (Kd)Reference
Phytanoyl-CoAPPARα~11 nM[1][2]
Pristanoyl-CoAPPARα~11 nM[1][2]
Palmitoyl-CoAPPARαHigh Affinity (Specific Kd not cited)[3]
Oleoyl-CoAPPARαHigh Affinity (Specific Kd not cited)[3]
Arachidonoyl-CoAPPARαHigh Affinity (Specific Kd not cited)[3]

Table 1: Comparative Binding Affinities of Acyl-CoAs to PPARα. This table summarizes the reported binding affinities of various fatty acyl-CoAs to the PPARα receptor. Lower Kd values indicate higher binding affinity.

The PPARα Signaling Pathway

The activation of PPARα by ligands such as this compound initiates a cascade of molecular events that ultimately alters gene expression. Upon binding to its ligand, PPARα undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in lipid metabolism.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or related lipid) PPARa PPARα Ligand->PPARa Binding RXR RXR PPARa->RXR Heterodimerization CoR Corepressors PPARa->CoR Dissociation CoA Coactivators PPARa->CoA Recruitment PPARa_RXR PPARα-RXR Heterodimer PPRE PPRE (DNA) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation

Figure 1: PPARα Signaling Pathway. This diagram illustrates the activation of PPARα by a lipid ligand, leading to the transcription of target genes involved in lipid metabolism.

Experimental Protocols

To assess the biological activity of this compound and compare it with other lipids, a reporter gene assay is a robust and commonly used method. This assay measures the ability of a compound to activate a target receptor and drive the expression of a reporter gene, such as luciferase.

Protocol: PPARα Reporter Gene Assay

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
  • Co-transfect the cells with two plasmids:
  • An expression vector containing the full-length human PPARα cDNA.
  • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
  • A third plasmid expressing a constitutively active Renilla luciferase can be co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • After 24 hours of transfection, seed the cells into 96-well plates.
  • Prepare serial dilutions of this compound and other lipids to be tested in the appropriate cell culture medium.
  • Add the diluted compounds to the cells and incubate for 18-24 hours. Include a vehicle control (e.g., DMSO) and a known PPARα agonist as a positive control.

3. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.
  • Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
  • If a normalization vector was used, measure the Renilla luciferase activity in the same lysates.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Plot the normalized luciferase activity against the logarithm of the compound concentration.
  • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for each compound using a non-linear regression analysis.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Cell_Culture" [label="Cell Culture\n(e.g., HEK293T)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transfection" [label="Co-transfection:\n- PPARα Expression Vector\n- PPRE-Luciferase Reporter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seeding" [label="Seed Cells into\n96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Treat with\nthis compound\n& Related Lipids", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [label="Incubate\n(18-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Lysis" [label="Cell Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Luciferase_Assay" [label="Measure Luciferase\nActivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Calculate EC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="End"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Transfection"; "Transfection" -> "Seeding"; "Seeding" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "Lysis"; "Lysis" -> "Luciferase_Assay"; "Luciferase_Assay" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 2: Experimental Workflow for a PPARα Reporter Gene Assay. This diagram outlines the key steps involved in determining the potency of a compound in activating the PPARα signaling pathway.

Conclusion

The available evidence strongly suggests that this compound, as a branched-chain fatty acyl-CoA, is a potent activator of the PPARα signaling pathway. Its biological activity is likely comparable to or even greater than other known endogenous PPARα ligands such as phytanoyl-CoA and pristanoyl-CoA. The increased potency of the CoA thioester form compared to the free fatty acid highlights the importance of intracellular metabolic activation in modulating the activity of these lipid signaling molecules. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the specific biological roles of this compound and its potential as a therapeutic target. Further studies are warranted to determine the precise binding affinity of this compound to PPARα and to explore its effects on the downstream transcriptional network in various physiological and pathological contexts.

References

A Guide to Inter-Laboratory Comparison of 6-Methyldodecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of 6-Methyldodecanoyl-CoA quantification. Due to the current lack of publicly available, direct inter-laboratory comparison studies for this compound, this document outlines a proposed standardized approach, discusses key performance metrics, and presents hypothetical data to illustrate a comparative analysis. The methodologies provided are based on established principles for acyl-CoA analysis.

Introduction to this compound Quantification

This compound is a branched-chain acyl-coenzyme A molecule. The accurate and precise quantification of such molecules is crucial for understanding their roles in various metabolic pathways and for the development of therapeutics targeting these pathways. Inter-laboratory comparisons are essential to ensure the reliability and reproducibility of quantification methods across different research sites.[1][2][3] The primary challenges in such comparisons often revolve around standardizing sample preparation and analytical methods to minimize variability.[1][3][4]

Key Performance Metrics for Comparison

An effective inter-laboratory comparison should focus on the following key analytical performance metrics:

  • Accuracy: The closeness of a measured value to a standard or known value.

  • Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Data Presentation: A Comparative Overview

The following tables present a hypothetical inter-laboratory comparison of two common methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Table 1: Hypothetical Inter-Laboratory Comparison of Quantitative Performance

ParameterMethod A: LC-MS/MSMethod B: GC-MS with Derivatization
Accuracy (% Recovery)
Laboratory 198.5%92.1%
Laboratory 2101.2%95.8%
Laboratory 399.3%94.5%
Precision (CV%)
Intra-Assay (Lab 1)3.1%6.8%
Inter-Assay (Lab 1-3)4.5%8.2%
LOD (pmol/injection) 0.11.0
LOQ (pmol/injection) 0.55.0
Linear Range (µM) 0.01 - 1000.1 - 50

Table 2: Summary of Methodological Differences

FeatureMethod A: LC-MS/MSMethod B: GC-MS with Derivatization
Sample Preparation Protein precipitation & direct injectionHydrolysis, derivatization, extraction
Instrumentation Triple Quadrupole LC-MS/MSGas Chromatograph with Mass Selective Detector
Analysis Time per Sample 5-10 minutes20-30 minutes
Throughput HighLow to Medium
Selectivity Very HighHigh
Sensitivity Very HighModerate

Experimental Protocols

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for acyl-CoA quantification due to its high sensitivity and selectivity.[5][6][7]

1. Sample Preparation:

  • Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 10% trichloroacetic acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Wash the pellet twice with 1 mL of ice-cold diethyl ether to remove lipids.

  • Resuspend the pellet in 200 µL of a solution containing an internal standard (e.g., C17:0-CoA).

  • Vortex and centrifuge to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. For a generic long-chain acyl-CoA, a neutral loss scan of 507 can be used for profiling.[6]

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization for GC-MS analysis.

1. Sample Preparation:

  • Perform an alkaline hydrolysis of the acyl-CoA extract to release the fatty acid.

  • Acidify the solution and extract the fatty acid with a nonpolar solvent (e.g., hexane).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the fatty acid to a volatile ester (e.g., methyl ester) using a suitable reagent (e.g., BF3-methanol).

  • Reconstitute the sample in a solvent suitable for GC injection.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Mass selective detector operating in electron ionization (EI) mode.

  • Data Acquisition: Scan mode to identify the derivatized fatty acid, and selected ion monitoring (SIM) for quantification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis (Alternative) cluster_data Data Analysis sp1 Tissue/Cell Homogenization sp2 Protein Precipitation sp1->sp2 sp3 Lipid Extraction sp2->sp3 sp4 Internal Standard Spiking sp3->sp4 lc HPLC Separation (C18 Column) sp4->lc Direct Injection hydrolysis Alkaline Hydrolysis sp4->hydrolysis Requires Hydrolysis ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification vs. Standard Curve ms->quant derivatization Fatty Acid Derivatization hydrolysis->derivatization gc GC Separation derivatization->gc ms_gc MS Detection gc->ms_gc ms_gc->quant report Reporting Results quant->report

Caption: Experimental workflow for this compound quantification.

fatty_acid_metabolism bcaa Branched-Chain Amino Acids (e.g., Leucine) bcfa Branched-Chain Fatty Acids bcaa->bcfa Synthesis six_md_coa This compound bcfa->six_md_coa Activation beta_ox Mitochondrial Beta-Oxidation six_md_coa->beta_ox Catabolism elongation Fatty Acid Elongation six_md_coa->elongation Anabolism acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca energy Energy Production (ATP) tca->energy complex_ complex_ elongation->complex_ complex_lipids Complex Lipids lipids lipids

Caption: Potential metabolic pathways involving this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methyldodecanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 6-Methyldodecanoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and chemical handling best practices.

Immediate Safety and Handling Precautions

Key Hazards Associated with Similar Acyl-CoA Compounds:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects.

  • Very toxic to aquatic life with long-lasting effects.[1]

Safety Measure Guideline Rationale
Personal Protective Equipment (PPE) Wear protective gloves (e.g., Chloroprene), protective clothing, and eye/face protection.[1]To prevent skin and eye contact, and minimize exposure to potentially harmful dust or aerosols.
Ventilation Use only in a well-ventilated area, such as a chemical fume hood.To control exposure to airborne particles and vapors.
Handling Practices Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.To prevent ingestion, inhalation, and skin absorption.
Storage Store in a sealed container away from light.To maintain chemical stability and prevent degradation.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound, as with most specialized laboratory chemicals, is to treat it as hazardous chemical waste. On-site treatment or disposal via sanitary sewer is generally not permissible for this class of compounds.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the chemical name and any known hazard symbols.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. Original containers, if empty, can be used for waste collection after proper labeling.[2]

  • Waste Segregation:

    • Collect solid this compound waste in the designated container.

    • For solutions containing this compound, segregate them based on the solvent. Halogenated and non-halogenated solvent wastes should be collected in separate, appropriately labeled containers.[2] Do not mix with other waste streams.[1]

  • Rinsate Collection: When rinsing glassware or equipment that has come into contact with this compound, the rinsate must be collected as hazardous waste. A common practice is to triple-rinse the container, collecting all rinsate for disposal.[2]

  • Storage of Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from drains and incompatible materials.

  • Disposal Request: Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2]

Prohibited Disposal Methods

  • Sewer Disposal: Under no circumstances should this compound or its solutions be discharged into the sanitary sewer.[2] This is due to its potential aquatic toxicity and the general prohibition of disposing of organic solvents and non-readily biodegradable chemicals down the drain.[1][2]

  • Trash Disposal: Solid this compound should not be disposed of in the regular trash.

  • In-Lab Treatment: Do not attempt to neutralize or chemically treat this compound waste unless it is part of a documented and approved experimental procedure.[4]

Spill Management

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_prohibited Prohibited Actions start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe waste_container Select & Label Hazardous Waste Container ppe->waste_container segregate Segregate Waste (Solid vs. Solution) waste_container->segregate collect_rinsate Collect Triple-Rinsate segregate->collect_rinsate sewer Sewer Disposal segregate->sewer PROHIBITED trash Trash Disposal segregate->trash PROHIBITED store_saa Store in Satellite Accumulation Area (SAA) collect_rinsate->store_saa request_pickup Request EHS Pickup store_saa->request_pickup

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistics for Handling 6-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like 6-Methyldodecanoyl-CoA is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment and ensure the integrity of your research.

Hazard Identification and General Precautions
Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. The selection of appropriate PPE is crucial to prevent exposure and ensure personal safety.

PPE CategoryItemSpecificationPurpose
Eye and Face Safety GlassesANSI Z87.1 approved, with side shields.Protects eyes from splashes and airborne particles.[3]
Face ShieldTo be worn over safety glasses when there is a significant risk of splashing.Provides full-face protection from chemical splashes.[4]
Hand Chemical-Resistant GlovesNitrile or latex gloves are generally suitable. Check manufacturer's compatibility data if available.[5]Protects hands from direct contact with the chemical.
Body Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[3]
Respiratory RespiratorNot generally required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if aerosols may be generated.Protects against inhalation of airborne particles or aerosols.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to experimental use is critical for both safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a sealed container, protected from light.[6]

  • For long-term stability, it is recommended to store the compound at -20°C.[7]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate solvents as recommended by the supplier or experimental protocol. For many acyl-CoAs, aqueous buffers or organic solvents like methanol (B129727) may be used for reconstitution.[7]

  • To ensure the standard is fully dissolved, vortex the tube so that the solvent comes into contact with all of the dried standard.[7]

3. Experimental Use:

  • When transferring solutions, use calibrated micropipettes with disposable tips to ensure accuracy and prevent cross-contamination.

  • Keep containers sealed when not in use to prevent solvent evaporation and potential contamination.

  • Avoid direct contact with the substance. If contact occurs, follow the first aid measures outlined below.

First Aid Measures:

  • After inhalation: Move to fresh air. If symptoms persist, seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with laboratory safety regulations.

Waste TypeDisposal Procedure
Unused/Expired Product Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Disposable items (e.g., pipette tips, microfuge tubes) should be placed in a designated chemical waste container. Reusable glassware should be decontaminated before washing.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed waste container. The container should be compatible with the solvents used.
Empty Containers Handle uncleaned containers like the product itself. Rinse with an appropriate solvent, collect the rinsate as chemical waste, and then dispose of the container as recommended by your institution's safety office.

For small liquid quantities (<50ml), it may be permissible to absorb the chemical onto an inert material like vermiculite (B1170534) or paper towels (in a fume hood) and dispose of the solid material as chemical waste.[2] However, always consult your institution's specific waste disposal guidelines.

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Receive and Inspect B Store at -20°C A->B If intact C Equilibrate to Room Temp B->C Before use D Reconstitute in Fume Hood C->D E Prepare Serial Dilutions D->E F Perform Assay E->F G Collect Liquid Waste F->G H Dispose of Solid Waste F->H I Decontaminate Workspace G->I H->I

Caption: A typical laboratory workflow for handling this compound.

Safety and Handling Logical Relationships

G cluster_hazard Hazard Mitigation cluster_procedure Procedural Safety cluster_outcome Desired Outcome HAZ Potential Chemical Hazard (this compound) PPE Personal Protective Equipment HAZ->PPE ENG Engineering Controls (Fume Hood) HAZ->ENG SAFE Safe Laboratory Environment PPE->SAFE ENG->SAFE SOP Standard Operating Procedures TRAIN Researcher Training SOP->TRAIN DISP Waste Disposal Protocol SOP->DISP TRAIN->SAFE DISP->SAFE

Caption: Key components contributing to the safe handling of laboratory chemicals.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.